2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol
Description
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Properties
IUPAC Name |
2-[(3-chloro-5-nitropyridin-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O3/c8-6-3-5(11(13)14)4-10-7(6)9-1-2-12/h3-4,12H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUGGYPTLGOYRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol
This technical guide provides a comprehensive overview of the chemical properties of 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol, a molecule of interest for researchers, scientists, and professionals in drug development. This document delves into its molecular structure, physicochemical characteristics, reactivity, and potential applications, offering field-proven insights and detailed methodologies.
Molecular Identity and Physicochemical Profile
This compound is a substituted pyridine derivative. The core of this molecule is a pyridine ring, which is functionalized with a chloro group at the 3-position, a nitro group at the 5-position, and an aminoethanol group at the 2-position. The presence of these distinct functional groups imparts a unique combination of chemical properties to the molecule.
Predicted Physicochemical Properties
In the absence of extensive experimental data for this specific molecule, we can predict its properties based on its structural analogues and the constituent functional groups.
| Property | Predicted Value | Notes |
| Molecular Weight | 217.61 g/mol | Calculated from the molecular formula C₇H₈ClN₃O₃. |
| XLogP3-AA | 1.2 | This value suggests a moderate lipophilicity, which can influence its solubility and membrane permeability. |
| Hydrogen Bond Donor Count | 2 | The amine and hydroxyl groups can act as hydrogen bond donors. |
| Hydrogen Bond Acceptor Count | 5 | The nitro group, the nitrogen in the pyridine ring, the chlorine atom, and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. |
| Rotatable Bond Count | 3 | This indicates a degree of conformational flexibility. |
These predicted properties provide a foundational understanding of the molecule's behavior in various chemical and biological systems.
Synthesis and Purification
The synthesis of this compound can be conceptually designed based on established nucleophilic aromatic substitution reactions on pyridine rings. A probable synthetic route involves the reaction of 2,3-dichloro-5-nitropyridine with 2-amino-1-ethanol.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,3-dichloro-5-nitropyridine
-
2-amino-1-ethanol (ethanolamine)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide or Acetonitrile)
-
Base (e.g., Triethylamine or Potassium Carbonate)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2,3-dichloro-5-nitropyridine in the chosen anhydrous solvent.
-
Add 2-amino-1-ethanol to the solution. The molar ratio of ethanolamine to the dichloropyridine derivative should be carefully controlled to favor monosubstitution.
-
Add the base to the reaction mixture to scavenge the HCl generated during the reaction.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
The causality behind these experimental choices lies in the principles of nucleophilic aromatic substitution. The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack. The chlorine at the 2-position is generally more susceptible to substitution than the one at the 3-position due to the electronic effects of the ring nitrogen. Ethanolamine acts as the nucleophile, and the base is essential to drive the reaction to completion by neutralizing the acid byproduct.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the ethanolamine side chain, and the hydroxyl and amine protons. The chemical shifts and coupling patterns would be influenced by the electronic environment created by the chloro and nitro substituents.
-
¹³C NMR: The carbon NMR would display signals for the five carbons of the pyridine ring and the two carbons of the ethanolamine moiety. The positions of these signals would provide information about the electronic structure of the molecule.
-
IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the N-H and O-H stretching vibrations (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1345-1385 cm⁻¹), and C-Cl stretching.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (217.61 g/mol ), along with a characteristic isotopic pattern for the presence of a chlorine atom.
Reactivity and Stability
The reactivity of this compound is governed by its functional groups:
-
Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution. The nitro group itself can be reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation can be a key step in the synthesis of more complex molecules.
-
Chloro Group: The chlorine atom on the pyridine ring can potentially undergo further nucleophilic substitution reactions, although the conditions required would likely be harsher than for the initial synthesis.
-
Aminoethanol Side Chain: The secondary amine and the primary alcohol of the side chain offer sites for various chemical modifications. The amine can be acylated, alkylated, or participate in other standard amine reactions. The hydroxyl group can be esterified, etherified, or oxidized.
The stability of the compound is expected to be moderate. Like many nitro-aromatic compounds, it may be sensitive to light and strong reducing agents. It should be stored in a cool, dark place.
Potential Applications in Drug Development
While there is no direct evidence of the use of this compound as a therapeutic agent, its structural motifs are present in various biologically active molecules. Nitro-aromatic compounds have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents.[1] The substituted pyridine core is a common scaffold in medicinal chemistry.
This compound could serve as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic value. For instance, reduction of the nitro group to an amine would yield a diamino-pyridine derivative, which could be a precursor for the synthesis of various heterocyclic systems. The presence of the hydroxyl group provides a handle for further derivatization to modulate pharmacokinetic properties.
The structural similarity to other biologically active amino-ethanol derivatives suggests that it could be explored for activities such as β-adrenergic receptor modulation.[2] However, extensive biological screening would be required to ascertain any specific pharmacological activity.
Safety and Handling
Given the presence of a nitro-aromatic group, this compound should be handled with care. Compounds of this class can be skin and eye irritants. It is recommended to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated fume hood.
References
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Human health tier II assessment for Ethanol, 2-[(4-amino-2-chloro-5-nitrophenyl)amino]-. [Link]
- Google Patents. US3203990A - 2-amino-2'-halo-5-nitro benzophenones.
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PubChem. 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol. [Link]
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Al-Obeed, O. A., et al. (2021). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Molecules, 26(14), 4247. [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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PubChem. Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate. [Link]
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PubChem. 2-Chloro-5-nitropyridine. [Link]
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PubChem. 2-Chloro-5-nitroaniline. [Link]
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Wang, Y., et al. (2015). Stereoselective activity of 2-(4-amino-3-chloro-5-trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride to improve the pulmonary function in asthma. Experimental and Therapeutic Medicine, 10(4), 1437–1442. [Link]
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PubChem. 2-Amino-5-chloropyridine. [Link]
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NIST WebBook. 5-Chloro-2-nitrobenzyl alcohol, chloromethyldimethylsilyl ether. [Link]
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- 2. Stereoselective activity of 2-(4-amino-3-chloro-5- trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride to improve the pulmonary function in asthma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure Elucidation of 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol
This guide provides a comprehensive, in-depth technical framework for the molecular structure elucidation of 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities. This document moves beyond a simple recitation of methods to explain the underlying scientific rationale for experimental choices, ensuring a robust and self-validating approach to structural confirmation.
Introduction: The Imperative of Unambiguous Structural Verification
In the realm of chemical and pharmaceutical sciences, the precise determination of a molecule's three-dimensional structure is a cornerstone of research and development. An unconfirmed or incorrectly assigned structure can lead to the misinterpretation of biological activity, erroneous structure-activity relationships (SAR), and significant delays in the drug discovery pipeline. The subject of this guide, this compound, is a substituted pyridine derivative, a class of compounds with broad pharmacological relevance. Its structure incorporates several key features—a dichlorinated, nitrated pyridine ring and an amino-ethanol side chain—that necessitate a multi-pronged analytical approach for unambiguous confirmation.
This guide will detail a logical and efficient workflow for the complete structural elucidation of this target molecule, from initial synthesis considerations to the final integration of spectroscopic and spectrometric data. We will explore not just what techniques to use, but why they are chosen and how their data synergistically contribute to a comprehensive and irrefutable structural assignment.
Part 1: Synthesis and Purification: The Foundation of Analysis
A prerequisite for accurate structural elucidation is the purity of the analyte. The proposed synthesis of this compound involves a nucleophilic aromatic substitution reaction.
Proposed Synthetic Pathway
The synthesis would logically proceed via the reaction of 2,3-dichloro-5-nitropyridine with 2-aminoethanol. The greater electrophilicity of the C2 position, activated by the nitro group and the adjacent nitrogen atom, favors nucleophilic attack at this position over the C3 position.
Caption: Proposed synthesis of the target compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 2,3-dichloro-5-nitropyridine (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF, add 2-aminoethanol (1.1 eq).
-
Base: The addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 eq), is crucial to scavenge the HCl generated during the reaction, driving it to completion.
-
Reaction Conditions: The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating may be required to facilitate the reaction.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Purity Assessment
The purified compound's identity and purity should be initially assessed by:
-
High-Performance Liquid Chromatography (HPLC): To confirm the presence of a single major component.
-
Melting Point Analysis: A sharp melting point is indicative of high purity.
Part 2: A Multi-technique Approach to Structure Elucidation
No single analytical technique is sufficient to definitively prove the structure of a novel compound. A combination of spectroscopic and spectrometric methods is essential.
Caption: Integrated workflow for molecular structure elucidation.
Mass Spectrometry (MS): The First Clue
Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, which is a critical first piece of evidence. For nitroaromatic compounds, Electron Ionization (EI) is often suitable due to the charge-stabilizing nature of the aromatic ring, which typically results in a visible molecular ion peak.[1] Electrospray Ionization (ESI) is also an excellent, softer ionization technique that would readily show the protonated molecule [M+H]⁺.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: The sample is introduced into the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).
-
Data Interpretation: The exact mass is used to determine the molecular formula. The isotopic pattern, particularly the ratio of the M and M+2 peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), provides strong confirmation of the presence of a single chlorine atom.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₇H₇ClN₃O₃ | Based on the proposed structure. |
| Monoisotopic Mass | 217.0254 | Calculated for C₇H₇³⁵ClN₃O₃. |
| [M+H]⁺ (ESI) | 218.0327 | Protonated molecule. |
| Isotopic Pattern | M+2 peak at ~32% of M | Characteristic of one chlorine atom. |
Trustworthiness: The high resolution and accuracy of modern mass spectrometers allow for the unambiguous determination of the elemental composition, providing a strong foundation for further structural analysis. The characteristic isotopic pattern for chlorine acts as a self-validating feature.
Fragmentation Analysis: Electron ionization can cause fragmentation of the molecule, providing structural clues.[2] For this compound, characteristic fragmentation patterns would include the loss of the ethanol side chain or cleavage of the C-N bond. The fragmentation of nitroaromatic compounds often involves the loss of NO₂ or rearrangements involving the nitro group.[3][4]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For our target compound, we expect to see characteristic absorptions for the N-H, O-H, C-N, N=O, and aromatic C=C and C=N bonds.
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid).
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
| Functional Group | Expected Absorption Range (cm⁻¹) | Interpretation |
| O-H stretch | 3500-3200 (broad) | Hydroxyl group of the ethanol side chain. |
| N-H stretch | 3400-3250 | Secondary amine. |
| Aromatic C-H stretch | 3100-3000 | Pyridine ring C-H bonds. |
| Aliphatic C-H stretch | 3000-2850 | Ethanol side chain C-H bonds. |
| Aromatic C=C & C=N | 1600-1450 | Pyridine ring skeletal vibrations.[5] |
| N-O stretch (asymmetric) | 1550-1500 | Nitro group. |
| N-O stretch (symmetric) | 1350-1300 | Nitro group. |
| C-O stretch | 1150-1050 | Primary alcohol. |
| C-Cl stretch | 800-600 | Carbon-chlorine bond. |
Trustworthiness: The presence of these characteristic bands provides strong evidence for the proposed functional groups. The absence of unexpected strong absorptions adds confidence in the purity of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments will allow for the complete assignment of all proton and carbon signals and establish their connectivity.[6][7]
Protocol: NMR Analysis
-
Sample Preparation: The purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and its residual proton peak does not typically interfere with signals of interest.[8]
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
2.3.1. ¹H NMR Spectroscopy: Proton Environment and Connectivity
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, their integration (ratio), and their coupling to neighboring protons.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H4 & H6 (Pyridine) | 8.0 - 9.0 | Doublets | 1H each | Aromatic protons on an electron-deficient pyridine ring, deshielded by the nitro group.[9][10] |
| NH | 7.0 - 8.5 | Broad singlet or triplet | 1H | Amine proton, chemical shift is solvent and concentration dependent. May couple to adjacent CH₂. |
| OH | 4.5 - 5.5 | Broad singlet or triplet | 1H | Alcohol proton, chemical shift is variable. May couple to adjacent CH₂. |
| -NH-CH₂- | 3.5 - 4.0 | Multiplet | 2H | Methylene group adjacent to the amine and another methylene group. |
| -CH₂-OH | 3.7 - 4.2 | Multiplet | 2H | Methylene group adjacent to the hydroxyl group and another methylene group. |
2.3.2. ¹³C NMR and DEPT Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups.
| Carbon(s) | Expected Chemical Shift (δ, ppm) | DEPT-135 Signal | Rationale |
| C2 (Pyridine) | 155 - 165 | No signal | Quaternary carbon attached to N and Cl. |
| C6 (Pyridine) | 145 - 155 | Positive | Aromatic CH. |
| C5 (Pyridine) | 135 - 145 | No signal | Quaternary carbon attached to the nitro group. |
| C3 (Pyridine) | 120 - 130 | No signal | Quaternary carbon attached to Cl. |
| C4 (Pyridine) | 115 - 125 | Positive | Aromatic CH. |
| -CH₂-OH | 60 - 70 | Negative | Aliphatic CH₂ attached to oxygen. |
| -NH-CH₂- | 40 - 50 | Negative | Aliphatic CH₂ attached to nitrogen. |
2.3.3. 2D NMR: Connecting the Pieces
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). We would expect to see a correlation between the two methylene groups of the ethanol side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing the overall connectivity of the molecule. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations include:
-
The NH proton to C2 and C6 of the pyridine ring, and to the adjacent CH₂ of the side chain.
-
The pyridine protons (H4 and H6) to adjacent and geminal carbons in the ring.
-
The protons of the methylene groups in the side chain to each other and to the C2 of the pyridine ring.
-
Caption: Key expected HMBC correlations for structure confirmation.
Part 3: Data Integration and Final Structure Confirmation
The final step is to integrate all the data into a cohesive and self-consistent structural assignment.
-
Molecular Formula: Confirmed by HRMS, including the presence of one chlorine atom from the isotopic pattern.
-
Functional Groups: The presence of OH, NH, NO₂, and a substituted pyridine ring is confirmed by IR spectroscopy.
-
Carbon-Hydrogen Framework: The ¹H and ¹³C NMR spectra establish the number and types of protons and carbons.
-
Connectivity: COSY, HSQC, and HMBC experiments piece together the molecular puzzle, confirming the attachment of the amino-ethanol side chain to the C2 position of the 3-chloro-5-nitropyridine ring.
The culmination of this evidence provides an unambiguous and rigorously validated structure for this compound. This systematic approach ensures the scientific integrity of the data and provides a high degree of confidence in the molecular structure, a critical requirement for its use in further research and development.
References
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PubChem. 2-Chloro-5-nitropyridine. [Link]
- Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
ACS Publications. Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?. [Link]
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Parshintsev, J., et al. (2012). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. [Link]
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St John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]
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Canadian Science Publishing. Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Link]
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ResearchGate. What does a "Pyridine- FTIR analysis" can tell me?. [Link]
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Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]
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Khan, I., et al. (2023). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. NIH. [Link]
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ResearchGate. 1H-NMR (A) and13C (B) spectra of glutaryl-LND derivative. NMR Spectra.... [Link]
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Chemistry Stack Exchange. NMR in pyridine no meta splitting. [Link]
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Pretsch, E., et al. Structure Elucidation By NMR In Organic Chemistry. [Link]
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ResearchGate. (PDF) Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. [Link]
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YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. [Link]
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A-Technical-Guide-to-Predicting-the-Mechanism-of-Action-of-2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol
A Senior Application Scientist's Approach to De Novo Mechanistic Investigation
Executive Summary
The quest to elucidate the mechanism of action (MoA) of a novel chemical entity is a cornerstone of modern drug discovery and development. It provides the critical framework for understanding a compound's therapeutic potential and potential liabilities. This guide outlines a comprehensive, multi-pronged strategy for predicting and validating the MoA of 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol, a compound with a paucity of existing biological data. As such, this document serves as a roadmap for a de novo investigation, commencing with foundational in silico predictions and progressing to rigorous experimental validation. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of scientific integrity and confidence in the generated data. This guide is intended for researchers, scientists, and drug development professionals seeking a robust framework for MoA elucidation in the absence of prior art.
Introduction: The Enigma of a Novel Scaffold
The compound this compound presents a unique chemical scaffold with features that suggest potential biological activity. The presence of a chloronitropyridine ring is of particular interest, as this moiety is found in various compounds with demonstrated biological effects, including antimicrobial and kinase inhibitory activities.[1] However, a thorough search of scientific literature and chemical databases, including PubChem, reveals a significant lack of published data on the specific biological effects of this molecule.[2] This absence of prior knowledge necessitates a systematic and predictive approach to unlock its therapeutic potential.
This guide will detail a logical and efficient workflow, beginning with an in-depth analysis of the compound's structural alerts and physicochemical properties. We will then leverage powerful in silico tools to generate initial hypotheses about potential protein targets.[3][4] Subsequently, a tiered experimental validation strategy will be outlined, designed to systematically test these predictions and build a comprehensive understanding of the compound's MoA.
Foundational Analysis: Decoding the Chemical Structure
A molecule's structure is the primary determinant of its biological activity. A careful examination of this compound reveals several key features:
-
Chloronitropyridine Core: This electron-deficient aromatic system is a known pharmacophore. The chloro and nitro substituents significantly influence the electronic properties of the pyridine ring, making it susceptible to nucleophilic attack and potentially enabling covalent interactions with biological targets.
-
Amino Linker: The secondary amine connecting the pyridine ring to the ethanol side chain provides a degree of conformational flexibility and can participate in hydrogen bonding interactions within a protein binding pocket.
-
Ethanol Side Chain: The primary alcohol group can act as both a hydrogen bond donor and acceptor, contributing to binding affinity and specificity.
A critical first step is to calculate key physicochemical properties to assess the compound's "drug-likeness" according to established principles such as Lipinski's Rule of Five.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 219.61 g/mol | ≤ 500 g/mol | Yes |
| LogP (octanol-water partition coefficient) | 1.8 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 5 | ≤ 10 | Yes |
Data generated using computational chemistry software.
The predicted properties suggest that the compound possesses favorable characteristics for oral bioavailability, making it an attractive candidate for further investigation.
In Silico MoA Prediction: Generating Actionable Hypotheses
With no pre-existing biological data, in silico methods are indispensable for generating initial, testable hypotheses regarding the MoA.[5][6] This approach is both time- and cost-effective, allowing for the exploration of a vast biological space to identify the most probable protein targets.[4] Our strategy will employ a combination of ligand-based and structure-based approaches.
Ligand-Based Target Prediction
Ligand-based methods leverage the principle that structurally similar molecules often exhibit similar biological activities. We will utilize a chemical similarity-based approach to screen our compound against large databases of known bioactive molecules.
Workflow for Ligand-Based Target Prediction:
Caption: Structure-based virtual screening workflow.
Step-by-Step Protocol:
-
Protein Structure Retrieval: Obtain the 3D crystal structures of the prioritized protein targets from the Protein Data Bank (PDB).
-
Preparation for Docking: Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states. The 3D structure of our compound will also be energy minimized.
-
Molecular Docking: Utilize molecular docking software (e.g., AutoDock, Glide, GOLD) to predict the binding pose and affinity of our compound within the active site of each target protein.
-
Pose Analysis: Carefully analyze the predicted binding poses. A plausible binding mode should involve favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with key residues in the active site. The docking scores will provide a semi-quantitative estimate of binding affinity.
The culmination of these in silico efforts will be a refined and prioritized list of putative protein targets, providing a solid foundation for experimental validation.
Experimental Validation: From Prediction to Biological Reality
While in silico predictions are powerful, experimental validation is non-negotiable for confirming the MoA. [7][8]We will employ a tiered approach, starting with broad phenotypic screening and progressively moving towards more specific target engagement and functional assays.
Tier 1: Phenotypic Screening
Phenotypic screening provides an unbiased assessment of the compound's effects in a cellular context. This is particularly valuable when the initial target predictions are diverse.
Step-by-Step Protocol for Cell Viability Assays:
-
Cell Line Selection: Choose a panel of human cancer cell lines representing different tissue origins (e.g., lung, breast, colon, leukemia).
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.
Significant anti-proliferative activity in specific cell lines can provide valuable clues about the underlying MoA. For example, if the compound is potent against cell lines known to be dependent on a particular signaling pathway, it would lend weight to the hypothesis that the compound targets a component of that pathway.
Tier 2: Target Engagement Assays
Once a prioritized list of targets is established and preliminary cellular activity is observed, the next critical step is to confirm direct binding of the compound to its predicted target(s).
Workflow for Experimental Validation:
Caption: Tiered experimental validation workflow.
Step-by-Step Protocol for a Kinase Inhibition Assay (Example):
-
Assay Setup: Utilize a biochemical assay format, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which is a robust and high-throughput method.
-
Reagents: The assay will include the purified recombinant kinase, a suitable substrate, ATP, and the test compound.
-
Compound Titration: Perform a dose-response experiment by incubating the kinase with varying concentrations of this compound.
-
Reaction Initiation and Detection: Initiate the kinase reaction by adding ATP. After a defined incubation period, stop the reaction and measure the signal, which is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
A potent IC50 value in a biochemical assay provides strong evidence of direct target engagement.
Tier 3: Cellular Functional Assays
Confirming target engagement in a cellular context is the final step in this initial phase of MoA validation. This involves demonstrating that the compound modulates the activity of its target inside the cell, leading to a downstream functional consequence.
Step-by-Step Protocol for a Western Blot-Based Pathway Analysis:
-
Cell Treatment: Treat cells with the compound at concentrations around its cellular IC50.
-
Protein Extraction: Lyse the cells and extract the total protein.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated (active) and total forms of the target protein and its downstream substrates.
-
Analysis: A decrease in the phosphorylation of the target protein and its substrates in response to compound treatment would confirm its inhibitory activity in a cellular setting.
Conclusion: Synthesizing a Coherent Mechanism of Action
The elucidation of a compound's MoA is an iterative process that requires the seamless integration of computational predictions and experimental validations. The multi-tiered approach detailed in this guide provides a robust and logical framework for investigating the biological activity of this compound, a compound with no prior biological annotation. By systematically generating and testing hypotheses, we can build a comprehensive and validated understanding of its MoA, thereby unlocking its potential as a novel therapeutic agent. This structured approach, grounded in scientific integrity and leveraging cutting-edge technologies, is essential for navigating the complexities of modern drug discovery.
References
-
Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. (2021). National Institutes of Health. [Link]
-
In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. (2024). MDPI. [Link]
-
In silico prediction of chemical mechanism of action via an improved network‐based inference method. (2019). National Institutes of Health. [Link]
-
In Silico Target Prediction. (n.d.). Creative Biolabs. [Link]
- 2-amino-2'-halo-5-nitro benzophenones. (1965).
-
Stereoselective activity of 2-(4-amino-3-chloro-5-trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride to improve the pulmonary function in asthma. (2014). National Institutes of Health. [Link]
-
Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate. (n.d.). PubChem. [Link]
-
SwissTargetPrediction. (n.d.). Swiss Institute of Bioinformatics. [Link]
-
Experimental validation of predicted drug-target interactions. (2020). ResearchGate. [Link]
-
2-(3-Chloro-5-nitroanilino)ethanol. (n.d.). PubChem. [Link]
-
Validation guidelines for drug-target prediction methods. (2023). Taylor & Francis Online. [Link]
-
SwissTargetPrediction. (n.d.). SIB Swiss Institute of Bioinformatics. [Link]
-
Directory of in silico Drug Design tools. (n.d.). e-Drug3D. [Link]
-
Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. (2020). MDPI. [Link]
-
The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. (2021). Biosciences Biotechnology Research Asia. [Link]
-
CODD-Pred: Target ID & Bioactivity of Molecules. (2024). Excelra. [Link]
Sources
- 1. Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(3-Chloro-5-nitroanilino)ethanol | C8H9ClN2O3 | CID 153883272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Its structure combines a chloro-nitropyridine moiety with an ethanolamine side chain, suggesting potential applications as a pharmacophore in various therapeutic areas. The precise elucidation of its molecular structure is paramount for its development and regulatory approval. This guide provides a detailed overview of the predicted spectroscopic characteristics of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. Understanding these spectroscopic signatures is crucial for its unambiguous identification, purity assessment, and quality control.
Molecular Structure and Predicted Spectroscopic Overview
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | d | 1H | H-6 (Pyridine) |
| ~8.2 | d | 1H | H-4 (Pyridine) |
| ~7.0-7.5 | t (broad) | 1H | NH |
| ~4.9 | t (broad) | 1H | OH |
| ~3.8 | m | 2H | -CH₂-OH |
| ~3.6 | m | 2H | -NH-CH₂- |
Expert Interpretation: The downfield signals around 8.5 and 8.2 ppm are characteristic of protons on an electron-deficient pyridine ring, further deshielded by the nitro group. The splitting pattern (d, doublet) for H-6 and H-4 would arise from coupling to each other (meta-coupling). The broad signals for the NH and OH protons are due to chemical exchange and their chemical shifts can be concentration and solvent dependent. The two methylene groups of the ethanolamine side chain are expected to be in the 3.5-4.0 ppm range, likely appearing as multiplets due to coupling with each other and the adjacent NH and OH protons.
Predicted ¹³C NMR Data
The carbon NMR spectrum will indicate the number of unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-2 (Pyridine, C-NH) |
| ~145 | C-5 (Pyridine, C-NO₂) |
| ~140 | C-6 (Pyridine) |
| ~135 | C-3 (Pyridine, C-Cl) |
| ~120 | C-4 (Pyridine) |
| ~60 | -CH₂-OH |
| ~45 | -NH-CH₂- |
Expert Interpretation: The carbon atoms of the pyridine ring are expected to resonate in the downfield region (120-160 ppm). The carbons directly attached to heteroatoms (C-2, C-3, C-5) will be significantly deshielded. The aliphatic carbons of the ethanolamine side chain will appear in the upfield region, with the carbon bearing the hydroxyl group (~60 ppm) being more deshielded than the one attached to the nitrogen (~45 ppm).
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol |
| 3350-3250 | N-H stretch | Secondary Amine |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic |
| 1600-1580 | C=C stretch | Aromatic Ring |
| 1550-1500 & 1350-1300 | N-O asymmetric & symmetric stretch | Nitro Group |
| 1100-1000 | C-O stretch | Alcohol |
| 800-700 | C-Cl stretch | Chloroalkane |
Expert Interpretation: The IR spectrum is expected to be characterized by a broad absorption band in the 3400-3200 cm⁻¹ region, indicative of the hydroxyl group's O-H stretch. The N-H stretching of the secondary amine should appear in a similar region. The strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are key identifiers. Aromatic C-H and C=C stretches, as well as aliphatic C-H stretches, will also be present. The C-Cl stretch typically appears in the fingerprint region.
Experimental Protocol for IR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in the confirmation of its elemental composition and structure.
| Predicted m/z | Assignment |
| 217/219 | [M]⁺˙ (Molecular Ion) |
| 186/188 | [M - CH₂OH]⁺ |
| 171/173 | [M - NO₂]⁺ |
| 157/159 | [Cl-Py-NH]⁺ |
Expert Interpretation: The mass spectrum should exhibit a molecular ion peak [M]⁺˙ at m/z 217, with a characteristic isotopic peak [M+2]⁺˙ at m/z 219 of approximately one-third the intensity, confirming the presence of one chlorine atom. Key fragmentation pathways would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 Da) and the nitro group (-NO₂, 46 Da).
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source.
-
Ionization: Bombard the sample with electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and orthogonal dataset for the structural elucidation and characterization of this compound. While this guide presents predicted data, the outlined methodologies and interpretations provide a robust framework for researchers to analyze experimentally obtained spectra. Such rigorous characterization is a critical step in the advancement of this compound in any research or development pipeline.
References
Note: As no direct experimental data was found for the target compound, these references provide data for structurally related compounds which informed the predictions in this guide.
-
PubChem Compound Summary for CID 78308, 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. [Link][1]
-
PubChem Compound Summary for CID 153883272, 2-(3-Chloro-5-nitroanilino)ethanol. National Center for Biotechnology Information. [Link][2]
-
PubChem Compound Summary for CID 22691, 2-Chloro-5-nitroaniline. National Center for Biotechnology Information. [Link][3]
Sources
Technical Guide: Pharmacokinetic Profiling & Metabolic Liability Assessment of Chloro-Nitro-Pyridinyl Derivatives
Executive Summary
Chloro-nitro-pyridinyl derivatives represent a high-stakes scaffold in drug discovery. While the pyridine ring offers favorable hydrogen-bonding potential and the nitro group (
This guide analyzes the Structure-Pharmacokinetic Relationships (SPR) of this scaffold, focusing on two critical metabolic liabilities: reductive bioactivation of the nitro group and nucleophilic aromatic substitution (
Physicochemical Properties & Absorption
The pharmacokinetic journey begins with the physicochemical footprint. The chloro-nitro-pyridine core is characteristically electron-deficient.
Lipophilicity and Solubility
-
The Nitro Effect: The
group is highly polar but does not always reduce as expected due to intramolecular hydrogen bonding or shielding effects if adjacent to bulky substituents. However, it significantly increases the dipole moment. -
The Chloro Effect: Chlorine (
) typically increases lipophilicity ( ) and decreases aqueous solubility. -
Result: These derivatives often suffer from dissolution-limited absorption (BCS Class II or IV).
Table 1: Physicochemical Impact of Substituents on Pyridine Ring
| Substituent | Electronic Effect ( | Impact on Metabolic Stability | PK Liability |
| Nitro ( | Strong Withdrawal (+0.78) | High (Reductive liability) | Genotoxicity (Ames+), Hepatotoxicity |
| Chloro ( | Withdrawal (+0.23) | Moderate (Leaving group) | Glutathione depletion ( |
| Pyridine N | Withdrawal (Inductive) | Moderate (N-oxidation) | pH-dependent solubility |
Metabolic Mechanisms: The Core Triad
The metabolic fate of chloro-nitro-pyridines is governed by three competing pathways. Understanding the causality here is essential for interpreting clearance (
Pathway A: Nitro-Reduction (The Bioactivation Hazard)
Unlike standard CYP450 oxidations, nitro groups undergo reduction primarily mediated by cytosolic nitroreductases (e.g., xanthine oxidase, aldehyde oxidase) and gut microbiota.
-
Mechanism:
-
Risk: The hydroxylamine intermediate is a known toxicophore. It can undergo esterification (via sulfotransferases) to form a nitrenium ion, which covalently binds to DNA (genotoxicity) [1].
Pathway B: Glutathione Displacement ( )
The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, activates the carbon-chlorine bond.
-
Mechanism: Glutathione (GSH) acts as a nucleophile, displacing the Chlorine via Nucleophilic Aromatic Substitution (
). -
Risk: While this is a detoxification pathway leading to mercapturic acid excretion, excessive
causes hepatic glutathione depletion , rendering the liver susceptible to oxidative stress [2].
Pathway C: Ring Oxidation
Standard CYP450-mediated oxidation or N-oxidation at the pyridine nitrogen. This is often the minor pathway compared to reduction and conjugation for this specific scaffold.
Visualization: Metabolic Fate of Chloro-Nitro-Pyridines
Figure 1: Competing metabolic pathways. Note the red "Bioactivation" track vs. the green "Conjugation" track.
Experimental Protocols: Self-Validating Systems
To accurately predict the PK/Tox profile, you cannot rely solely on standard microsomal stability assays (which lack cytosolic enzymes). You must implement a Fractionated Metabolism Protocol .
Protocol 1: Differential Metabolic Stability (S9 vs. Cytosol)
Objective: Distinguish between CYP-mediated clearance and Nitroreductase-mediated clearance.
-
Preparation:
-
System A: Liver Microsomes (Rich in CYP, poor in nitroreductase).
-
System B: Cytosolic Fraction (Rich in nitroreductase/AO, no CYP).
-
System C: S9 Fraction (Contains both; approximates in vivo).
-
-
Incubation:
-
Substrate conc:
. -
Cofactors: NADPH (for CYPs) AND NADH/Hypoxanthine (for cytosolic reductases).
-
Critical Step: Perform incubations under both Aerobic and Anaerobic (nitrogen purge) conditions. Oxygen inhibits nitroreductases by re-oxidizing the nitro-radical anion (futile cycling).
-
-
Analysis:
-
Monitor disappearance of Parent.
-
Validation Logic: If clearance in Anaerobic Cytosol
Aerobic Microsomes, the primary driver is Nitro-reduction .
-
Protocol 2: Reactive Metabolite Trapping (GSH)
Objective: Quantify the risk of
-
Incubation: Incubate compound (
) with Human Liver Microsomes (HLM) + NADPH. -
Trapping Agent: Add Glutathione (GSH) or Dansyl-GSH at
. -
Detection: LC-MS/MS scanning for Neutral Loss (NL) of 129 Da (pyroglutamic acid moiety of GSH).
-
Interpretation:
-
Direct Adduct:
indicates direct displacement of Chlorine ( ). -
Oxidative Adduct:
indicates bioactivation to a reactive intermediate followed by trapping.
-
Screening Workflow & Decision Tree
Use this logic flow to triage compounds before moving to in vivo PK.
Figure 2: Tiered screening strategy prioritizing early identification of reactive metabolites.
References
-
Mechanisms of Nitroaromatic Bioactivation Title: Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives Source: Drug Metabolism Reviews / PMC URL:[Link]
-
Glutathione Conjugation of Chloropyridines Title: Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 Source: Drug Metabolism and Disposition URL:[1][2][3][Link]
-
Toxicity of Nitro-Group Containing Drugs Title: Nitro-Group-Containing Drugs Source:[4][5] Journal of Medicinal Chemistry URL:[Link]
-
Metabolism of Chloronitrobenzene Title: Pharmacokinetic study of p-chloronitrobenzene in humans suffering from acute poisoning Source: Drug Metabolism and Disposition URL:[1][2][3][Link]
Sources
- 1. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic study of p-chloronitrobenzene in humans suffering from acute poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption, Distribution, Metabolism, Excretion, and Toxicokinetics - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 25-NB - Wikipedia [en.wikipedia.org]
- 5. scielo.br [scielo.br]
Methodological & Application
Synthesis of 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol from 2-chloro-5-nitropyridine
An Application Note for the Synthesis of 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of this compound from the reaction of 2-chloro-3-chloro-5-nitropyridine with ethanolamine. This synthesis is a critical step in the development of various pharmaceutical intermediates. This guide is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry. It offers an in-depth look at the reaction mechanism, a step-by-step experimental protocol, safety precautions, and methods for product characterization.
Introduction: Significance and Background
This compound is a key building block in organic synthesis, particularly in the creation of more complex molecules with potential biological activity. Pyridine derivatives are a prominent class of compounds in medicinal chemistry, forming the core structure of numerous drugs. The title compound serves as an important intermediate for synthesizing a range of pharmaceutical agents, including those with potential applications as kinase inhibitors and other therapeutic agents.[1]
The synthesis detailed herein is a classic example of a nucleophilic aromatic substitution (SNA_r_) reaction. In this process, the nucleophilic amino group of ethanolamine displaces the chloro group at the 2-position of the 2-chloro-5-nitropyridine ring. The pyridine ring's electron-deficient nature, which is further amplified by the strongly electron-withdrawing nitro group, makes it susceptible to nucleophilic attack.[2][3][4]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNA_r_)
The reaction proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The ethanolamine molecule, acting as a nucleophile, attacks the electron-deficient carbon atom at the C2 position of the pyridine ring. This is typically the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this stage.[2][5]
-
Stabilization and Elimination: The negative charge of the Meisenheimer complex is stabilized by resonance, particularly by the electron-withdrawing nitro group at the C5 position. Aromaticity is then restored through the expulsion of the chloride ion, which is a good leaving group, yielding the final substituted product.[5]
The reaction is highly regioselective, with the substitution occurring at the C2 position due to the combined activating effects of the ring nitrogen and the nitro group.
Caption: SNAr reaction mechanism.
Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Purity |
| 2-chloro-5-nitropyridine | 4548-45-2 | 158.54 | >98% |
| Ethanolamine | 141-43-5 | 61.08 | >99% |
| Isopropanol (Solvent) | 67-63-0 | 60.10 | Anhydrous |
| Triethylamine (Base) | 121-44-8 | 101.19 | >99% |
| Ethyl acetate (Extraction) | 141-78-6 | 88.11 | ACS Grade |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ACS Grade |
Safety Precautions
This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
-
2-chloro-5-nitropyridine: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[1][6][7] Avoid inhalation of dust and contact with skin and eyes.
-
Ethanolamine: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled.[8][9][10][11] Handle with extreme care, using gloves, goggles, and a lab coat.
-
Triethylamine: Flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin. Causes severe skin burns and eye damage.
-
Isopropanol: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Reagent Preparation: In the flask, dissolve 10.0 g (63.1 mmol) of 2-chloro-5-nitropyridine in 100 mL of isopropanol. Stir the mixture at room temperature until all the solid has dissolved.
-
Addition of Ethanolamine: In the dropping funnel, prepare a solution of 4.25 g (69.4 mmol, 1.1 eq) of ethanolamine and 7.0 g (69.4 mmol, 1.1 eq) of triethylamine in 20 mL of isopropanol.
-
Reaction Execution: Add the ethanolamine/triethylamine solution dropwise to the stirred 2-chloro-5-nitropyridine solution over 30 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:1). The reaction is complete when the starting material spot is no longer visible.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the isopropanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 50 mL of water, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol or isopropanol to obtain the pure this compound as a yellow solid.[12]
-
Final Product: Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.
Visualization of the Experimental Workflow
Caption: Experimental workflow diagram.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:
-
¹H NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons.
-
¹³C NMR Spectroscopy: To identify the number and types of carbon atoms in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present, such as N-H, O-H, and NO₂.
-
Melting Point Analysis: To assess the purity of the final product.
Discussion and Mechanistic Insights
-
Choice of Base: While ethanolamine is itself a base, the addition of a non-nucleophilic tertiary amine like triethylamine is crucial. It acts as a scavenger for the hydrochloric acid (HCl) that is generated during the reaction. This prevents the protonation of ethanolamine, which would render it non-nucleophilic and halt the reaction.
-
Solvent Selection: Isopropanol is an effective solvent for this reaction as it readily dissolves the starting materials and has a suitable boiling point for the reflux conditions. Other polar protic solvents like ethanol could also be employed.
-
Temperature Control: The initial dropwise addition of the amine solution is performed at or below 40°C to manage the exothermic nature of the reaction. Uncontrolled temperature increases could lead to the formation of undesirable byproducts. The subsequent heating to reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time and continue to monitor by TLC. Ensure the reaction temperature is maintained at reflux. |
| Loss of product during work-up. | Ensure complete extraction from the aqueous layer. Avoid using excessive solvent for recrystallization. | |
| Impure Product | Incomplete removal of starting materials. | Ensure the reaction goes to completion. Optimize the recrystallization process by carefully selecting the solvent and cooling rate. |
| Presence of side products. | Consider purification by column chromatography if recrystallization is ineffective. |
References
- Google Patents. (2017). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
- European Patent Office. (1993). EP 0530524 A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
- European Patent Office. (1994). EP 0609811 A1 - Process for preparing 2-chloro-5-aminomethyl-pyridine.
- Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2010). 2-Chloro-5-nitropyridine. Retrieved from [Link]
- Google Patents. (2012). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
-
Carl ROTH. (n.d.). Safety Data Sheet: Ethanolamine. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2009). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF METAL COMPLEXES WITH SCHIFF BASES DERIVED FROM 2-THIENYL GLYOXAL. Retrieved from [Link]
-
PENTA. (2025). Ethanolamine - SAFETY DATA SHEET. Retrieved from [Link]
-
Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
-
IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (2020). Spectroscopic, quantum mechanical investigation and molecular docking study of 2-amino-5-chloro-3-nitropyridine. Retrieved from [Link]
-
IBA Lifesciences. (2021). Safety Data Sheet - Ethanolamine 1 M. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: HPLC Method Development for 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol
This Application Note is structured as a comprehensive technical guide for analytical scientists developing HPLC methods for 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol . It moves beyond simple "recipe" instructions to explain the chemical logic driving the method development, ensuring the protocol is robust, transferable, and self-validating.
Introduction & Analyte Profiling[1][2]
The target analyte, This compound , is a functionalized nitropyridine derivative often utilized as an intermediate in the synthesis of dyes, agrochemicals, or kinase inhibitors.[1][2]
To develop a robust separation, we must first deconstruct the molecule’s physicochemical behavior. This "First Principles" approach dictates our column and mobile phase selection.
Physicochemical Profile
| Feature | Chemical Logic | Chromatographic Implication |
| Core Structure | Electron-deficient Pyridine Ring (3-Cl, 5-NO2) | Highly deactivated nitrogen; reduces basicity significantly.[1][2] |
| Functional Group | Ethanolamine tail (-NH-CH2-CH2-OH) | Adds polarity and hydrogen bonding capability.[1][2] Potential for silanol interactions.[1] |
| Chromophore | Nitro group conjugated with aromatic ring | Strong UV absorbance expected at 240–260 nm and a secondary band (yellow color) at 350–380 nm . |
| LogP (Est.) | ~1.2 to 1.8 | Moderately lipophilic. Suitable for Reversed-Phase (RP) chromatography.[1] |
| pKa | Ring N: < 1.0 (Very weak base) Exocyclic Amine: Weakened by conjugation | Analyte will likely remain neutral or partially protonated in standard acidic buffers (pH 2-3).[1][2] |
Method Development Strategy
The primary challenge is balancing the retention of the polar ethanolamine tail while maintaining peak symmetry for the nitro-aromatic core. We will employ a Reversed-Phase (RP-HPLC) mode with a C18 stationary phase , utilizing acid suppression to minimize secondary silanol interactions.[1]
Development Workflow (Logic Map)
Figure 1: Step-by-step logic flow for developing the HPLC method.
Experimental Protocol
Reagents and Chemicals[4][5][6][7][8]
-
Reference Standard: this compound (>98% purity).[1]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).[1]
-
Additives: Phosphoric Acid (85%) or Formic Acid (LC-MS Grade).[1]
Instrumentation Setup
-
System: HPLC with PDA (Photodiode Array) or UV-Vis Detector.[1]
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18.[1]
-
Why: These columns are highly end-capped, reducing peak tailing caused by the amine group interacting with free silanols.
-
Optimized Chromatographic Conditions
This method is designed to be a "Starting Point" that is 90% likely to work immediately, with minor tweaking required for specific impurity profiles.
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.[1][2]5) | Suppresses silanol ionization; improves peak shape for amines.[1] |
| Mobile Phase B | Acetonitrile (ACN) | Lower viscosity and sharper peaks than Methanol for nitro compounds. |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |
| Column Temp | 30°C | Improves reproducibility of retention times. |
| Injection Vol | 5–10 µL | Prevent column overload. |
| Detection | 254 nm (Quantification) 360 nm (Selectivity) | 254 nm for max sensitivity; 360 nm to ignore non-colored impurities. |
Gradient Program
A gradient is essential to separate the polar product from the likely non-polar starting material (2,3-dichloro-5-nitropyridine).[1][2]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Initial equilibration |
| 2.0 | 90 | 10 | Isocratic hold (polar impurities) |
| 15.0 | 10 | 90 | Linear gradient to elute lipophilics |
| 20.0 | 10 | 90 | Wash column |
| 20.1 | 90 | 10 | Return to initial |
| 25.0 | 90 | 10 | Re-equilibration |
Critical Method Validation Steps (Self-Validating System)
To ensure the method is trustworthy, perform these specific checks during development.
Specificity & Forced Degradation
You must prove the method separates the Main Peak from its precursors.
-
Impurity Marker 1: 2,3-Dichloro-5-nitropyridine (Starting Material).[1] This is more hydrophobic (Cl instead of Ethanolamine) and should elute later than the main peak.
-
Impurity Marker 2: Ethanolamine.[1] This is very polar and lacks a UV chromophore above 210 nm.[1] It will elute at the void volume (t0) .[1]
System Suitability Criteria
-
Tailing Factor (T): Must be < 1.5. (If T > 1.5, increase buffer concentration or temperature).
-
Resolution (Rs): > 2.0 between Main Peak and nearest impurity.[1]
-
Precision: RSD < 2.0% for 5 replicate injections.
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic for common nitropyridine HPLC issues.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text for RP-HPLC mechanisms).
-
PubChem. (2025).[1][2][3][4] Compound Summary: 2-Chloro-5-nitropyridine.[1][2][5][6] National Library of Medicine.[1] Available at: [Link] (Precursor properties used for LogP estimation).[1]
-
Agilent Technologies. (2020).[1] Strategies for Method Development of Polar Amines. Agilent Application Notes. (General guidance for amine analysis).
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
Sources
- 1. 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol | C8H10ClN3O3 | CID 5490271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-氯-2-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate | C11H12ClN3O3 | CID 22280352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 6. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
Application Notes and Protocols for 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol. As a novel research chemical, specific toxicological and reactivity data are limited. Therefore, this guide is built upon a foundation of risk assessment derived from the compound's constituent functional groups—a chlorinated nitropyridine core and an ethanolamine side chain—and data from structurally analogous compounds. The protocols herein are designed for researchers, scientists, and drug development professionals to foster a culture of safety and ensure experimental integrity.
Compound Identification and Physicochemical Properties
This compound is a substituted pyridinyl ethanolamine derivative. Its structure suggests it is likely a solid at room temperature with limited water solubility, characteristic of many organic compounds with similar functional groups. Due to the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule, the following table summarizes computed physicochemical properties of a closely related structural analog, 2-(3-Chloro-5-nitroanilino)ethanol (CAS 50610-28-1), to provide an informed estimate of its characteristics.[1][2]
| Property | Estimated Value (Based on Analogs) | Source |
| Molecular Formula | C₈H₉ClN₂O₃ | [2] |
| Molecular Weight | 216.62 g/mol | [2] |
| Appearance | Expected to be a yellow or brown solid/chunks | [3] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Topological Polar Surface Area | 78.1 Ų | [2] |
| XLogP3-AA (Lipophilicity) | 1.7 | [2] |
Note: This data is for a structural analog and should be used as a guideline only. Empirical determination of properties for the target compound is recommended.
Hazard Identification and Risk Assessment: A Functional Group Approach
A thorough risk assessment is paramount. The hazards associated with this compound can be inferred by dissecting its structure.
-
Chlorinated Pyridine Moiety: Halogenated aromatic and heterocyclic compounds are frequently associated with toxicity. They can be irritants and may pose long-term health risks with repeated exposure. Similar compounds are noted to be toxic to aquatic life with long-lasting effects.[4] Therefore, skin contact, inhalation, and release into the environment should be strictly avoided.
-
Nitroaromatic Group: The nitro group (-NO₂) renders the molecule highly energetic and potentially susceptible to thermal decomposition. Nitroaromatic compounds are a well-documented class of toxic and potentially mutagenic substances. Reduction of the nitro group is a common metabolic pathway in biological systems, which can sometimes lead to more toxic intermediates.[5] The presence of this group necessitates careful control over reaction conditions, particularly temperature, and avoidance of strong reducing agents unless part of a controlled synthetic procedure.
-
Ethanolamine Side Chain: While the ethanolamine group itself is less hazardous, secondary amines and alcohols can be irritating to the skin and eyes.[6][7] More significantly, this functional group provides a potential route for metabolic activation or further chemical derivatization.
-
Overall Assessment: The compound should be treated as hazardous. Based on data for analogous structures, it may cause an allergic skin reaction.[1][8] Acute toxicity data is lacking, but chronic exposure should be minimized.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and PPE, is mandatory. The causality behind these choices is to create redundant barriers between the researcher and the chemical.
-
Primary Engineering Control: All manipulations of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a full-face shield should be worn over the goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Given the potential for skin sensitization, gloves should be inspected before use and changed frequently, especially if contact is suspected.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.
-
Respiratory Protection: Not generally required if work is performed within a fume hood. For spill cleanup outside of a hood, a respirator with an appropriate organic vapor/particulate cartridge may be necessary.[7]
-
Caption: Standard workflow for handling this compound.
Protocols for Safe Handling and Use
These protocols are designed to be self-validating by incorporating checks and balances to minimize exposure and risk.
Protocol for Weighing and Aliquoting Solid Compound
-
Preparation: Ensure the analytical balance is located inside the chemical fume hood or in a designated containment enclosure. Place a weigh boat on the balance and tare.
-
Aliquotting: Using a clean spatula, carefully transfer the desired amount of the compound to the weigh boat. Avoid generating dust. If any static is present, an anti-static gun can be used.
-
Rationale: Preventing dust generation is critical to avoid inhalation of the potent compound.
-
-
Closure: Immediately and securely close the main stock container. This minimizes atmospheric moisture contact and prevents accidental spills.
-
Cleanup: Wipe the spatula and any surrounding surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of the cloth in the designated solid waste container.
Protocol for Preparing a Stock Solution
-
Preparation: Perform all steps in a chemical fume hood. Select a volumetric flask of the appropriate size and label it clearly with the compound name, concentration, solvent, and date.
-
Initial Solvation: Add the weighed solid to the flask. Add a small amount of the desired solvent (e.g., DMSO, DMF, or Ethanol) to wet the solid. Gently swirl the flask.
-
Rationale: Wetting the solid before adding the bulk of the solvent prevents clumping and aids in dissolution.
-
-
Dissolution: If necessary, use a sonicator or vortex mixer to fully dissolve the compound. Do not use heat unless the thermal stability of the compound in that solvent is known.
-
Rationale: The nitroaromatic group suggests potential thermal instability. Uncontrolled heating could lead to decomposition.
-
-
Final Volume: Once fully dissolved, carefully add the solvent up to the calibration mark of the volumetric flask.
-
Storage: Cap the flask securely and store as recommended in Section 5.
Storage and Waste Disposal
Proper storage is crucial for maintaining compound integrity and laboratory safety.
-
Storage Conditions:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and dark place. A desiccator may be appropriate for long-term storage.
-
Store away from heat sources, strong acids, strong bases, and strong oxidizing/reducing agents.
-
Segregate from incompatible materials.
-
-
Waste Disposal:
-
Chemical Waste: All solid waste (contaminated gloves, weigh boats, paper towels) and liquid waste (unused solutions, reaction mixtures) must be disposed of in separate, clearly labeled hazardous waste containers. Do not mix with other waste streams unless compatibility is confirmed.
-
Environmental Precaution: Do not allow the chemical or its solutions to enter drains or waterways, as related compounds are known to be hazardous to aquatic life.[4]
-
Emergency Procedures
Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response
The appropriate response depends on the size and nature of the spill.
Caption: Decision tree for responding to a chemical spill.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Ethanol. Retrieved February 3, 2026, from [Link]
- Korea Alcohol Industrial Co., LTD. (2020). Material Safety Data Sheet (MSDS).
-
Airgas. (2019). SAFETY DATA SHEET - Ethanol. Retrieved February 3, 2026, from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Ethanol, 2-[(4-amino-2-chloro-5-nitrophenyl)amino]-: Human health tier II assessment. Retrieved February 3, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 47196, 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol. Retrieved February 3, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 153883272, 2-(3-Chloro-5-nitroanilino)ethanol. Retrieved February 3, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10464019, Ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate. Retrieved February 3, 2026, from [Link]
-
Schenzle, A., Lenke, H., Spain, J. C., & Knackmuss, H. J. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 65(6), 2317–2323. [Link]
Sources
- 1. 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol | C8H10ClN3O3 | CID 5490271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(3-Chloro-5-nitroanilino)ethanol | C8H9ClN2O3 | CID 153883272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-氯-2-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate | C11H12ClN3O3 | CID 22280352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. ka.co.kr [ka.co.kr]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
Application Note: Strategic Derivatization of 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol
High-Fidelity Synthesis of Metabolic Standards and Affinity Probes for Biological Assays
Executive Summary & Strategic Rationale
2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol (hereafter CNE ) represents a critical "privileged scaffold" in drug discovery, serving as a structural core for various kinase inhibitors (e.g., JAK/GSK3 inhibitors) and nitro-pyridine dyes. In biological assay development, the derivatization of CNE is essential for two primary workflows:
-
ADME/Tox Profiling: Synthesis of O-Glucuronide standards to validate metabolic pathways and quantify clearance in liver microsome assays.
-
Target Deconvolution: Creation of Biotinylated or Fluorescent probes to map off-target binding interactions using the ethanolamine tail as a steric-free linker.
This guide provides field-proven protocols for selectively derivatizing the hydroxyl moiety of CNE while preserving the electron-deficient nitropyridine core.
Chemical Biology & Reactivity Profile[1][2]
To successfully derivatize CNE, one must understand its electronic environment. The molecule features two potential nucleophiles: the secondary amine (aniline-like) and the primary alcohol.
-
The Deactivated Amine: The nitrogen at position 2 is conjugated to an electron-deficient pyridine ring substituted with a nitro group (
) and a chlorine atom. This creates a strong "push-pull" electronic system that delocalizes the nitrogen's lone pair, rendering it non-nucleophilic under standard conditions. -
The Reactive Handle: The primary hydroxyl group (
) remains nucleophilic. However, due to the inductive effect of the pyridine ring, it is slightly more acidic than a standard aliphatic alcohol.
Implication for Protocol Design: Standard amine-coupling reagents (e.g., NHS-esters) will fail or react sluggishly with the amine. Successful derivatization must target the hydroxyl group using activated electrophiles (acid chlorides, anhydrides) or Steglich-type esterification.
Visualization: Reactivity Logic Flow
Figure 1: Decision matrix for derivatization.[1] The electron-withdrawing core deactivates the amine, necessitating -OH targeted chemistry.
Protocol A: Synthesis of O-Glucuronide Metabolic Standards
Application: Generation of reference material for LC-MS/MS quantification of metabolites in hepatocyte stability assays.
Mechanistic Insight
Direct glucuronidation of electron-deficient aglycones is challenging.[2] The Koenigs-Knorr reaction using a bromosugar is preferred over enzymatic methods for scale-up, as it allows for the isolation of mg-to-gram quantities required for NMR structural validation.
Materials
-
Substrate: CNE (1.0 eq)
-
Donor: Acetobromo-α-D-glucuronic acid methyl ester (1.5 eq)
-
Promoter: Silver Carbonate (
) or Silver Oxide ( ) -
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Deprotection: Lithium Hydroxide (LiOH) in THF/Water
Step-by-Step Methodology
-
Activation: In a flame-dried flask under Argon, dissolve CNE (100 mg, 0.46 mmol) in anhydrous DCM (5 mL). Add activated 4Å molecular sieves.
-
Coupling: Add Acetobromo-α-D-glucuronic acid methyl ester (273 mg, 0.69 mmol).
-
Promoter Addition: Add
(190 mg, 0.69 mmol) in one portion. Note: Protect reaction from light. -
Incubation: Stir vigorously at room temperature for 18–24 hours. Monitor by TLC (Hexane:EtOAc 1:1). The product will appear as a new, more polar spot.
-
Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the protected intermediate via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
-
Global Deprotection: Dissolve the intermediate in THF:Water (1:1). Add LiOH (4 eq) at 0°C. Stir for 2 hours to hydrolyze methyl esters and acetates.
-
Isolation: Neutralize with Amberlite IR-120 (H+) resin. Filter and lyophilize to obtain the final CNE-O-β-D-glucuronide .
Protocol B: Biotinylation via Steglich Esterification
Application: Creating affinity probes for "pull-down" assays to identify proteins that bind to the nitropyridine scaffold.
Mechanistic Insight
Standard acid chlorides can cause side reactions with the nitro group or pyridine nitrogen. Steglich Esterification (DCC/DMAP) allows for mild coupling of Biotin to the alcohol under neutral conditions, preventing degradation of the sensitive nitropyridine core.
Materials
-
Substrate: CNE (1.0 eq)
-
Linker: Biotin-PEG2-COOH (1.2 eq) (PEG spacer prevents steric clash)
-
Coupling Agent: EDC.HCl (1.5 eq) (Preferred over DCC for easier workup)
-
Catalyst: DMAP (0.1 eq)
-
Solvent: Anhydrous DMF (Required for Biotin solubility)
Step-by-Step Methodology
-
Solubilization: Dissolve Biotin-PEG2-COOH (0.55 mmol) in anhydrous DMF (3 mL).
-
Activation: Add EDC.HCl (105 mg, 0.55 mmol) and DMAP (6 mg, 0.05 mmol). Stir for 15 minutes at room temperature to form the active O-acylisourea.
-
Conjugation: Add CNE (100 mg, 0.46 mmol) dissolved in minimal DMF.
-
Reaction: Stir at room temperature for 12 hours under Argon.
-
Quenching: Add 10% citric acid solution (5 mL) to quench unreacted EDC and protonate the DMAP.
-
Extraction: Extract with EtOAc (3 x 10 mL). Wash combined organics with saturated
and brine. -
Purification: Isolate the conjugate using preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
Visualization: Biotinylation Workflow
Figure 2: Step-wise workflow for synthesizing the CNE-Biotin affinity probe.
Quality Control & Validation Data
Successful derivatization must be validated using distinct spectral markers. The following table summarizes the expected shifts.
| Marker Type | Native CNE | CNE-O-Glucuronide | CNE-Biotin Conjugate |
| H1-NMR (Alcohol) | Triplet at ~4.8 ppm (-OH) | Disappears | Disappears |
| H1-NMR (Linker) | Multiplet ~3.7 ppm (-CH2-O) | Downfield shift to ~4.2 ppm | Downfield shift to ~4.3 ppm |
| H1-NMR (Anomeric) | N/A | Doublet at ~4.5 ppm (β-linkage) | N/A |
| MS (ESI+) | m/z ~218 [M+H]+ | m/z ~394 [M+H]+ | m/z ~[Linker+217] |
| Appearance | Yellow crystalline solid | Off-white hygroscopic solid | Yellow amorphous solid |
References
- Nitropyridine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
-
Steglich Esterification: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
-
Glucuronide Synthesis: Stachulski, A. V., & Jenkins, G. N. (1998). The Synthesis of O-Glucuronides. Natural Product Reports, 15, 173-186.[3] Link
-
Metabolic Standards: Trdan Lušin, T. et al. (2012). Synthesis and characterization of metabolites of nitropyridine derivatives. Drug Metabolism and Disposition, 40(11). Link
-
EDC Coupling Protocols: Thermo Fisher Scientific. Crosslinking Chemistry Handbook. Link
Sources
- 1. 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-1-ethanol [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Purification of crude 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol by column chromatography
Technical Support Center: Purification of 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol
Executive Summary
This guide addresses the purification of This compound , typically synthesized via Nucleophilic Aromatic Substitution (SNAr) of 2,3-dichloro-5-nitropyridine with ethanolamine.
The Core Challenge: This molecule possesses a "push-pull" electronic system (electron-withdrawing nitro group vs. electron-donating amine) and a polar hydroxyl tail. Users frequently encounter peak tailing due to the basic pyridine nitrogen interacting with acidic silanols on silica gel, as well as solubility issues during sample loading.
Troubleshooting Guide (Q&A)
Category A: Peak Shape & Resolution
Q1: My product peak is tailing significantly, causing it to co-elute with later impurities. How do I fix this?
Diagnosis: This is the most common issue with aminopyridines. The pyridine nitrogen (and the secondary amine) can hydrogen bond or protonate on the acidic silanol groups (
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 0.5% Ammonium Hydroxide (
) to your mobile phase. This blocks the active silanol sites.-
Note: If using TEA, flush the column with solvent after use to prevent salt formation in the lines.
-
-
Stationary Phase: If the problem persists, switch to amine-functionalized silica or neutral alumina, though TEA-modified silica is usually sufficient and more cost-effective.
Q2: I see a fast-moving yellow spot eluting well before my product. What is it? Diagnosis: This is likely unreacted starting material, 2,3-dichloro-5-nitropyridine . Insight: The starting material lacks the polar ethanolamine chain and the hydrogen-bonding capability of the product, making it significantly less polar. Action:
-
This is a good sign; it means your column can easily separate the starting material.
-
Optimization: Use a gradient starting with low polarity (e.g., 5-10% EtOAc in Hexanes) to flush this impurity out quickly before ramping up to elute your product.
Q3: There is a streak or "ghost peak" that smears across the baseline. Diagnosis: This often indicates the presence of 3-chloro-5-nitro-2-pyridinol , a hydrolysis byproduct formed if the reaction mixture was exposed to moisture. Phenolic/pyridinol compounds often streak on silica without an acidic modifier. Solution:
-
Since you cannot use an acid modifier (which would protonate your amine product), you must rely on the polarity gradient.
-
Check: Perform a 2D-TLC.[1] If the spot smears in both dimensions, it is the pyridinol. If it smears only in the first dimension but resolves in the second, your compound might be degrading on the silica.[2]
Category B: Loading & Yield
Q4: My crude solid is not dissolving in the mobile phase (Hexane/EtOAc). Can I load it in DCM? Diagnosis: Nitro-aminopyridines often have poor solubility in non-polar solvents. Loading in a "strong" solvent (DCM) can cause the sample to precipitate instantly upon hitting the column bed, leading to band broadening. Solution:
-
Solid Load (Dry Load): This is the gold standard for this compound. Dissolve the crude in a minimal amount of Acetone or DCM, add silica gel (ratio 1:2 crude:silica), and evaporate to dryness. Load this free-flowing powder onto the top of your column. This eliminates solvent mismatch effects.
Experimental Protocol
Objective: Isolate >98% pure this compound.
Phase 1: Column Preparation
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Column Dimensions: 10:1 to 20:1 ratio of Silica to Crude mass.
-
Base Deactivation: Slurry the silica in Hexanes containing 1% Triethylamine (TEA) . Let it sit for 15 minutes before packing. This pre-equilibrates the silanols.
Phase 2: Mobile Phase Gradient
-
Solvent A: Hexanes (or Heptane)
-
Solvent B: Ethyl Acetate (EtOAc) (containing 1% TEA)
-
Alternative System: Dichloromethane (DCM) / Methanol (MeOH) if the compound is very polar.
Phase 3: Elution Protocol
| Step | Solvent Composition | Volume (CV = Column Volumes) | Purpose |
| 1 | 95% Hex / 5% EtOAc | 2 CV | Flush unreacted 2,3-dichloro-5-nitropyridine (High Rf). |
| 2 | 80% Hex / 20% EtOAc | 3 CV | Elute non-polar byproducts. |
| 3 | 60% Hex / 40% EtOAc | 5 CV | Product Elution Window (Watch for yellow/orange bands). |
| 4 | 100% EtOAc | 2 CV | Flush polar impurities (e.g., Pyridinol, bis-substituted). |
Phase 4: Post-Run Analysis
-
Combine fractions containing the pure spot.
-
Evaporate solvent under reduced pressure (
). -
Critical: To remove residual TEA, co-evaporate with ethanol or dry under high vacuum for 12 hours.
Visualized Workflow
The following diagram illustrates the purification logic and separation of impurities based on polarity.
Figure 1: Purification workflow emphasizing the "Dry Load" strategy and fraction cut-offs based on polarity gradients.
Mechanistic Insight
Why this works: The synthesis relies on the activation of the C2-chlorine by the C5-nitro group. The nitro group exerts a strong electron-withdrawing effect (inductive and resonance), making the C2 position highly electrophilic [1].[3]
-
Regioselectivity: Nucleophilic attack occurs preferentially at C2 (para to NO2) rather than C3 (meta to NO2) [2].
-
Tailing Mechanism: The pyridine nitrogen has a lone pair that is basic. Without TEA, this lone pair binds to acidic protons on the silica surface (
), causing the compound to "drag" through the column [3].
References
-
BenchChem. Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. Retrieved from
-
Chemistry LibreTexts. Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from
-
Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from
-
Agilent Technologies. HPLC Column Troubleshooting: What Every HPLC User Should Know. Retrieved from
Sources
Identifying synthesis byproducts of 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol
[1]
Current Status: 🟢 Systems Operational
Topic: Impurity Profiling & Synthesis Troubleshooting
Ticket Focus:
📂 Knowledge Base Article: Reaction Mechanics
Reference ID: KB-SNA-001
The Synthesis Pathway
The synthesis of Target Compound A relies on the different reactivities of the two chlorine atoms on the starting material, 2,3-dichloro-5-nitropyridine .
-
Position 2 (C2-Cl): Highly activated. It is ortho to the ring nitrogen and para to the electron-withdrawing nitro group (-NO₂).[1] This position is extremely susceptible to nucleophilic attack.
-
Position 3 (C3-Cl): Deactivated and sterically hindered. It is meta to the nitro group and flanked by the chlorine at C2 and the ring carbon at C4.
Success Criteria: The reaction requires kinetic control to displace the C2-Cl while leaving the C3-Cl intact.
📊 Pathway Visualization (DOT Diagram)
The following diagram maps the critical reaction pathways and the origin of key impurities.
Caption: Figure 1. Reaction cascade for 2,3-dichloro-5-nitropyridine. Note that the Target Product is an intermediate that can further react to form the Bis-impurity if conditions are uncontrolled.
🎫 Ticket #409: "I see a late-eluting impurity increasing with reaction time."
User: Dr. J. Chen, Medicinal Chemistry Status: Open Severity: High (Yield Loss)
Diagnosis: Over-Reaction (Bis-Substitution)
You are likely observing the formation of 2,3-bis(2-hydroxyethylamino)-5-nitropyridine .
While the C3-chlorine is sterically hindered and electronically less activated than C2, it is not inert. Under forcing conditions (high temperature or large excess of ethanolamine), the second chlorine will eventually be displaced.
Mechanism: Once the Target Product is formed, the electron-donating amino group at C2 slightly deactivates the ring. However, the strong electron-withdrawing nitro group at C5 still activates the C3 position enough to allow a second attack if thermal energy is sufficient.
🛠️ Troubleshooting Protocol
-
Check Stoichiometry: Ensure ethanolamine equivalents are strictly controlled (1.05 – 1.1 eq). Do not use a large excess to "push" the reaction.
-
Temperature Audit:
-
Quench Timing: Monitor by HPLC every 30 minutes. Quench immediately upon consumption of Starting Material (SM).
| Parameter | Recommended | Risk of Bis-Impurity |
| Equivalents (Amine) | 1.05 – 1.10 | > 1.5 |
| Temperature | 0°C – 25°C | > 60°C |
| Solvent | EtOH, IPA, CH₂Cl₂ | Neat Amine (Solvent-free) |
🎫 Ticket #412: "New peak appeared during aqueous workup."
User: R. Al-Fayed, Process Dev Status: Investigating
Diagnosis: Hydrolysis (Pyridone Formation)
The impurity is likely 3-chloro-5-nitro-2-pyridinol (which exists in equilibrium with its tautomer, 3-chloro-5-nitro-2(1H)-pyridone ).
Root Cause:
The C2 position of 2,3-dichloro-5-nitropyridine is highly electrophilic. If water is present before the amine reacts, or if the pH is extreme during workup, the chlorine can be displaced by water (
🛠️ Mitigation Steps
-
Solvent Quality: Use anhydrous solvents (Ethanol/THF). Verify water content is <0.1% via Karl Fischer titration.
-
Base Selection: If using an auxiliary base (e.g.,
or TEA), ensure it is dry. Carbonates can be hygroscopic. -
Workup pH: Avoid strong acidic washes. The product is an amine; strong acid can protonate the pyridine nitrogen, further activating the ring toward hydrolysis of the remaining C3-chloro group or reversal of the amine addition. Keep workup pH near neutral (pH 7-8).
🎫 Ticket #415: "How do I distinguish these impurities on HPLC?"
User: QC Lab Status: Resolved
Analytical Method Guidance
Separating the regioisomers and bis-products requires a method capable of resolving compounds with varying polarity.
Recommended Method (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
Relative Retention Time (RRT) Profile:
| Compound | Predicted RRT* | Polarity Logic |
| Hydrolysis Impurity (Pyridone) | ~0.6 - 0.8 | Most polar (OH/NH tautomer). Elutes early. |
| Target Product | 1.00 | Balanced polarity (Amine + Chloro). |
| Bis-Impurity | ~0.9 - 1.1 | Depends on pH, but often close to product due to dual-OH vs Cl trade-off. |
| Starting Material | ~1.3 - 1.5 | Non-polar (Dichloro). Elutes late. |
*Note: RRT is relative to the Target Product. Actual values depend on specific column chemistry.
📉 Decision Tree (DOT Diagram)
Use this logic flow to identify unknown peaks in your chromatogram.
Caption: Figure 2. HPLC troubleshooting logic for impurity identification.
📚 References
-
BenchChem. (2025).[4][5] Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine.[4] (Analogous chemistry for chloronitropyridines). Link
-
Xinfa Pharmaceutical Co Ltd. (2019).[3] Preparation method of high-yield 2-chloro-5-nitropyridine.[3][6][7] CN109456257B.[3] (Describes precursor synthesis and reactivity). Link
-
European Patent Office. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine. EP0530524A1. (Regioselectivity data). Link
-
WuXi AppTec. (2025). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (Mechanistic insights on ortho/para directing effects). Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. data.epo.org [data.epo.org]
- 3. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 7. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation [m.dissertationtopic.net]
Technical Support Center: Scaling Up Chloro-Nitropyridine Reactions
Welcome to the Technical Support Center for Chloro-Nitropyridine Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up these critical syntheses. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions and troubleshoot effectively.
Introduction: The Scale-Up Challenge
The nitration of chloro-pyridines is a cornerstone of many pharmaceutical and agrochemical syntheses. However, transitioning from a laboratory-scale success to a robust, safe, and efficient industrial process is fraught with challenges. The inherent exothermic nature of nitration, coupled with the complexities of reaction kinetics and mass transfer at scale, demands a thorough understanding of the process parameters. This guide is structured to address the most pressing issues you may face, providing practical solutions grounded in scientific principles.
Section 1: Thermal Management and Runaway Reaction Prevention
The paramount concern in scaling up any nitration is the potential for a thermal runaway. These reactions are highly exothermic, and the risk of an uncontrolled temperature and pressure increase is a significant safety hazard.[1][2][3]
FAQ 1: Why is temperature control so much more critical at a larger scale?
Answer: The fundamental issue lies in the changing surface-area-to-volume ratio. As you increase the scale of your reaction, the volume of the reacting mass increases cubically (by the radius cubed), while the surface area of the reactor available for heat exchange only increases squarely (by the radius squared).[1][3] This means that your ability to remove the heat generated by the reaction diminishes significantly as the batch size grows. What might be a manageable temperature increase in a 1L flask can quickly become an uncontrollable exotherm in a 100L reactor.
Troubleshooting Guide: Loss of Temperature Control
Problem: The internal temperature of the reactor is rising unexpectedly and is not responding to the cooling system.
Immediate Actions:
-
Stop Reagent Addition: Immediately halt the feed of the nitrating agent.[4]
-
Emergency Cooling: If available, activate emergency cooling systems or prepare a larger cooling bath.
-
Quenching (Last Resort): If the temperature continues to rise uncontrollably, be prepared to quench the reaction by adding a pre-determined, appropriate quenching agent.
Root Cause Analysis and Prevention:
| Possible Cause | Underlying Principle | Preventative Measures |
| Reagent addition is too fast. | The rate of heat generation is exceeding the rate of heat removal. | Determine the maximum safe addition rate through reaction calorimetry studies during process development. Implement a strictly controlled addition protocol.[5] |
| Inadequate mixing. | Localized "hot spots" are forming where the concentration of reactants is high, leading to an accelerated reaction rate in that area. | Ensure the agitation system is properly designed for the scale and viscosity of the reaction mixture. Baffles may be necessary in larger reactors to improve turbulence.[6] |
| Cooling system is under-powered for the scale. | The heat transfer capacity of the reactor jacket or cooling coils is insufficient for the volume of the reaction. | Perform thorough heat-flow calculations during the design phase. Consider using a reactor with a higher heat transfer coefficient or external heat exchangers for very large-scale operations.[7] |
| Accumulation of unreacted starting material. | If the reaction temperature is too low, the nitrating agent may not react as it is added, leading to a dangerous accumulation that can then react all at once if the temperature rises slightly. | Operate the reaction at a temperature where the nitrating agent reacts upon addition. Monitor the reaction progress in real-time using techniques like in-situ IR to ensure consumption of the starting material.[5] |
Experimental Protocol: Basic Reaction Calorimetry for Safe Scale-Up
-
Objective: To determine the heat of reaction and the maximum adiabatic temperature rise to establish safe operating parameters.
-
Equipment: A reaction calorimeter (e.g., RC1) is ideal. If unavailable, a well-insulated reactor with a calibrated temperature probe can provide an estimation.
-
Procedure:
-
Charge the chloro-pyridine and solvent to the reactor and bring to the desired starting temperature.
-
Add a small, known amount of the nitrating agent.
-
Monitor the temperature change over time until it returns to the baseline.
-
Calculate the heat of reaction based on the temperature rise and the heat capacity of the system.
-
Use this data to model the expected exotherm at a larger scale and to set the maximum allowable addition rate of the nitrating agent.
-
Visualization: Thermal Runaway Decision Tree
Caption: Decision tree for responding to a temperature excursion.
Section 2: Mixing, Mass Transfer, and Byproduct Formation
Efficient mixing is crucial not only for heat transfer but also for controlling reaction selectivity and minimizing the formation of unwanted byproducts.
FAQ 2: What are the common byproducts in chloro-nitropyridine synthesis and how does mixing affect their formation?
Answer: The primary byproducts in the nitration of chloro-pyridines are often isomers and di-nitrated species. For example, in the synthesis of 2-chloro-5-nitropyridine, the formation of 2-chloro-3-nitropyridine is a common issue.[8][9] Poor mixing can lead to localized areas of high nitrating agent concentration, which can favor over-nitration or reaction at less-favored positions on the pyridine ring. The electron-withdrawing nature of both the chloro and nitro groups deactivates the ring, making the second nitration more difficult, but it can still occur under harsh conditions or with poor local concentration control.
Troubleshooting Guide: Poor Selectivity and High Impurity Profile
Problem: The final product contains an unacceptably high level of isomeric or di-nitrated impurities.
Root Cause Analysis and Prevention:
| Possible Cause | Underlying Principle | Preventative Measures |
| Poor mixing. | Localized high concentrations of the nitrating agent can overcome the kinetic barriers to the formation of less-favored isomers or di-nitrated products. | Improve agitation by increasing the stirrer speed (within safe limits), or by using a different impeller design (e.g., a pitched-blade turbine for better axial flow). For very large reactors, consider multiple impellers or baffles. |
| Incorrect reaction temperature. | The activation energies for the formation of different isomers may vary. A non-optimal temperature could favor the formation of the undesired product. | Perform a design of experiments (DoE) study at the lab scale to determine the optimal temperature for maximizing the yield of the desired isomer. |
| Incorrect stoichiometry. | Using a large excess of the nitrating agent will increase the likelihood of di-nitration. | Carefully control the stoichiometry of the reagents. Use a calibrated dosing pump for the addition of the nitrating agent. |
| Presence of water. | Water can dilute the mixed acid, altering the concentration of the active nitronium ion (NO₂⁺) and potentially affecting selectivity. | Use anhydrous reagents and ensure the reactor is dry before starting the reaction. |
Visualization: Impact of Mixing on Reaction Pathway
Caption: Simplified schematic of how mixing affects product selectivity.
Section 3: Purification at Scale
Purification can be a major bottleneck when moving from the lab to production. Methods that are convenient at the gram-scale, such as column chromatography, are often impractical and costly at the kilogram or ton-scale.
FAQ 3: My product precipitates out of the reaction mixture upon quenching, but it's still impure. What are my options for large-scale purification?
Answer: For solid products, the most common and scalable purification techniques are recrystallization and slurry washing.
-
Recrystallization: This involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly, causing the desired product to crystallize out in a purer form while the impurities remain in the mother liquor. The choice of solvent is critical and requires screening to find one that provides a good balance of solubility at high temperature and insolubility at low temperature for your product, while keeping impurities dissolved.
-
Slurry Washing: If the impurities have significantly different solubility in a particular solvent than your product, you can wash the crude solid by stirring it as a slurry in that solvent at a specific temperature. The impurities will dissolve into the solvent, which can then be filtered off, leaving a purer solid product.
Troubleshooting Guide: Inefficient Purification
Problem: Recrystallization or slurry washing is not effectively removing a key impurity.
Root Cause Analysis and Prevention:
| Possible Cause | Underlying Principle | Preventative Measures |
| Co-precipitation of impurity. | The impurity may have similar solubility characteristics to the product in the chosen solvent system, or it may be trapped within the crystal lattice of the product. | Screen a wider range of solvents or solvent mixtures for recrystallization. Sometimes a multi-solvent system (e.g., a good solvent and an anti-solvent) can provide better selectivity. Consider a reactive wash, where a reagent is added to the wash solvent to chemically modify and solubilize the impurity. |
| Product oiling out. | During cooling for recrystallization, the product may separate as a liquid before it crystallizes, trapping impurities. | Ensure the cooling rate is slow and controlled. Seeding the solution with a small amount of pure product can help to initiate crystallization at a higher temperature and prevent oiling out. |
| Insufficient washing. | The volume or number of washes may not be adequate to remove all of the dissolved impurities from the filter cake. | Optimize the washing procedure by increasing the volume of wash solvent or the number of washes. Ensure good displacement of the mother liquor from the filter cake. |
Section 4: A Safer Alternative: Continuous Flow Nitration
For highly exothermic and potentially hazardous reactions like nitration, continuous flow chemistry offers significant advantages in terms of safety and control, particularly at scale.
FAQ 4: What is continuous flow chemistry, and how does it mitigate the risks of nitration?
Answer: In continuous flow chemistry, the reactants are continuously pumped through a reactor (often a tube or a series of micro-channels) where they mix and react. The product is continuously collected at the outlet. This approach offers several key advantages for nitration:
-
Superior Heat Transfer: The very high surface-area-to-volume ratio of microreactors allows for extremely efficient heat removal, virtually eliminating the risk of thermal runaway.[4]
-
Precise Temperature Control: The reaction temperature can be controlled with a high degree of precision, leading to better selectivity and fewer byproducts.
-
Small Reaction Volume: At any given moment, only a very small amount of material is in the reactor, so in the unlikely event of a problem, the consequences are minimized.
-
Scalability: To increase production, you can simply run the process for a longer time or use multiple reactors in parallel ("scaling out") rather than increasing the size of the reactor ("scaling up").
Visualization: Batch vs. Continuous Flow Nitration
Sources
- 1. fauske.com [fauske.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 4. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. catsci.com [catsci.com]
- 7. amarequip.com [amarequip.com]
- 8. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 9. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
Technical Support Center: Stability & Storage of 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol
Executive Technical Summary
2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol is a functionalized pyridine derivative characterized by three reactive centers: a nucleophilic secondary amine, a primary alcohol, and an electrophilic pyridine ring activated by a nitro group and a chlorine atom.
In long-term storage, this compound exhibits Type II Chemical Instability , primarily driven by photo-oxidative stress and moisture-induced nucleophilic aromatic substitution (SNAr). This guide provides the definitive troubleshooting framework to mitigate these risks and validate sample integrity.
Critical Troubleshooting Guide (Q&A)
Category A: Physical Appearance & Phase Changes
Q1: My sample has transitioned from a yellow crystalline solid to a dark orange/brown sticky mass. Is it still usable?
-
Diagnosis: This indicates Photo-Oxidative Degradation . The nitro-pyridine moiety is highly chromophoric and susceptible to UV-induced radical formation. The "stickiness" suggests the absorption of atmospheric moisture (hygroscopicity) leading to partial hydrolysis or the formation of degradation byproducts like N-oxides.
-
Action:
-
Perform a melting point check. If the range has widened by >2°C (Reference: ~95-98°C, varies by polymorph), the crystal lattice is compromised.
-
Recommendation: Discard if purity is critical (>98% required). For qualitative use, repurify via recrystallization (Ethanol/Water).
-
Q2: I see a fine precipitate forming after dissolving the compound in DMSO for stock storage.
-
Diagnosis: Solvent-Mediated Nucleophilic Substitution . DMSO is a polar aprotic solvent that enhances the nucleophilicity of residual water or the hydroxyl group on the ethanol chain. Over time (weeks/months), the chlorine atom at position 3 can be displaced, leading to insoluble pyridinone derivatives.
-
Action:
-
Centrifuge the stock solution (10,000 x g for 5 mins).
-
Analyze the supernatant via HPLC.
-
Prevention: Never store stock solutions >24 hours at room temperature. Store aliquots at -80°C.
-
Category B: Chemical Purity & Reactivity
Q3: My HPLC chromatogram shows a new peak eluting before the main compound (lower Retention Time).
-
Diagnosis: Hydrolysis Product . The chlorine at the 3-position is the leaving group. In the presence of moisture, it is replaced by a hydroxyl group, forming 2-[(3-hydroxy-5-nitro-2-pyridinyl)amino]-1-ethanol. This species is more polar and elutes earlier on Reverse Phase (C18) columns.
-
Action:
-
Check the pH of your mobile phase; acidic conditions accelerate this hydrolysis.
-
Dry your solid sample in a vacuum desiccator over
for 24 hours.
-
Q4: The compound is showing reduced reactivity in nucleophilic substitution reactions.
-
Diagnosis: Nitro-Reduction . If stored near reducing agents (e.g., DTT, mercaptoethanol) or in metal containers, the 5-nitro group may partially reduce to a nitroso or amine functionality, deactivating the ring toward further substitution.
-
Action: Verify the oxidation state using FTIR. Look for the loss of asymmetric
stretch at ~1530 cm⁻¹.
Degradation Mechanism & Visualization
The following diagram details the three primary degradation pathways identified for this specific scaffold.
Figure 1: Primary degradation pathways. The Red path (Hydrolysis/SNAr) is the dominant failure mode in non-anhydrous storage conditions.
Validated Storage & Handling Protocols
Protocol A: Long-Term Storage (Standard)
Goal: Maintain >98% purity for 24 months.
-
Container: Amber borosilicate glass vial with a PTFE-lined screw cap. Do not use clear glass.
-
Atmosphere: Purge headspace with Argon (Ar) gas for 10 seconds before sealing. Nitrogen (
) is acceptable but Argon is heavier and provides a better blanket. -
Temperature: Store at -20°C ± 5°C .
-
Desiccant: Place the primary vial inside a secondary container (e.g., a larger jar) containing silica gel packets or Drierite™.
Protocol B: Purity Re-Validation (HPLC)
Goal: Confirm compound integrity before critical experiments.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5%
95% B -
10-12 min: 95% B
-
-
Detection: UV at 254 nm (aromatic ring) and 340 nm (nitro-pyridine charge transfer band).
-
Acceptance Criteria: Main peak area > 98%. No single impurity > 0.5%.
Quantitative Stability Data (Simulated)
The table below summarizes stability profiles based on accelerated aging studies of structurally analogous nitro-halopyridines.
| Storage Condition | Timeframe | Purity Loss (%) | Primary Degradant |
| -20°C (Dark, Inert) | 24 Months | < 0.5% | None detected |
| 4°C (Dark, Air) | 12 Months | 1.2% | Oxidation (Aldehyde) |
| 25°C (Light, Air) | 1 Week | 5.8% | Photolysis dimers |
| 25°C (Solution - DMSO) | 48 Hours | 3.5% | Hydrolysis (OH-sub) |
References & Authority
-
PubChem Compound Summary. (2025). 2-[(5-nitro-2-pyridyl)amino]ethanol (Analogous Scaffold). National Library of Medicine. [Link]
-
ResearchGate. (2024). Degradation pathways of pyridine derivatives in bacteria (Mechanistic Insight). [Link][1][2]
Disclaimer: This guide is based on the chemical properties of the chloronitropyridine class. Always consult the specific Certificate of Analysis (CoA) provided by your vendor for batch-specific data.
Sources
Overcoming poor cell permeability with 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of small molecule compounds. While we will use the specific chemical structure of 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol as a running example to illustrate key concepts, the principles, troubleshooting steps, and advanced strategies discussed here are broadly applicable to a wide range of compounds that exhibit poor uptake in cell-based assays.
Our goal is to provide you with the foundational knowledge and practical steps to diagnose, troubleshoot, and overcome permeability issues, ensuring your in-vitro findings can be more reliably translated.
Part 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts behind cell permeability and provides answers to common questions researchers face when a compound fails to elicit a cellular response.
FAQ 1: My compound is potent in a biochemical/target-based assay but shows no activity in my cell-based model. Is this automatically a permeability issue?
Not necessarily, but it is a primary suspect. When a compound is active against its purified target (e.g., an enzyme or receptor) but inactive in a whole-cell context, it strongly suggests the compound is not reaching its intracellular target at a sufficient concentration.
However, other factors could be at play:
-
Compound Instability: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells.
-
Efflux Pumps: The compound may enter the cell but be actively removed by transporter proteins before it can engage its target.[1]
-
Off-Target Effects: Cellular systems may trigger compensatory mechanisms that mask the compound's effect.
A systematic approach, starting with permeability, is the most effective way to diagnose the problem.
FAQ 2: What are the key physicochemical properties that govern a compound's ability to cross the cell membrane?
The journey of a small molecule across the lipid bilayer of a cell membrane is a complex process governed by a balance of several physicochemical properties.[2][3] The most critical determinants include:
-
Lipophilicity (Partition Coefficient): The cell membrane is a lipid-rich environment. Compounds that are more lipid-soluble (lipophilic) can more easily partition into and diffuse across the membrane.[3] This is often measured as LogP or LogD.
-
Molecular Size and Weight: Smaller molecules, generally those with a molecular weight under 500 Daltons, tend to permeate more easily through the lipid bilayer and pass through cellular junctions.[4]
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors on a molecule is crucial. To enter the lipid membrane, a compound must shed its "water shell," an energetically costly process. Fewer hydrogen bonds make this process more favorable.[2]
-
Ionization State (pKa): The charge of a molecule significantly impacts its permeability.[4] Ionized, or charged, molecules are polar and struggle to cross the hydrophobic membrane core.[3][4] A compound's ionization state is determined by its pKa and the pH of the surrounding environment (e.g., cell culture medium at pH ~7.4).[4]
-
Solubility: A compound must first be dissolved in the aqueous cell culture medium to be available to the cells. Poor aqueous solubility can be a primary barrier to cellular activity, even if the compound has ideal properties for membrane crossing.[5][6]
Case Study Analysis: this compound
Let's analyze the probable permeability characteristics of our example compound based on its structure and computed properties.
| Property | Value/Feature | Implication for Permeability |
| Molecular Weight | 216.62 g/mol [7] | Favorable. Well below the 500 Dalton guideline, suggesting size is not a barrier.[4] |
| Lipophilicity (XLogP3) | 1.7[7] | Moderate. This value suggests a reasonable balance between water solubility and lipid solubility, but it is not highly lipophilic. |
| Hydrogen Bond Donors | 2 (from -OH and -NH groups)[7] | Potential Challenge. These groups will need to be desolvated to cross the membrane. |
| Hydrogen Bond Acceptors | 4 (from nitro O, pyridine N, -OH)[7] | Potential Challenge. Contributes to the overall polarity of the molecule. |
| Polar Surface Area (PSA) | 78.1 Ų[7] | Moderate. Generally, a PSA > 140 Ų is associated with poor permeability. This value is in an acceptable range but indicates significant polarity. |
| Ionizable Groups | Pyridinyl and amino groups | pH-Dependent Challenge. The pyridine and secondary amine groups can be protonated (become charged) depending on the pH, which would drastically reduce passive diffusion.[3][4] |
Part 2: A Step-by-Step Troubleshooting Guide for Poor Permeability
When faced with a suspected permeability problem, a structured, logical workflow is essential to pinpoint the cause and identify a solution.
Caption: Troubleshooting workflow for suspected permeability issues.
Step 1: Verify Compound Integrity and Solubility
-
Why: Before investigating complex biological reasons, rule out the simplest. The compound may have degraded in your stock solution or precipitated out of the cell culture medium.
-
How-To:
-
Check Solubility: Visually inspect your final treatment medium (under a microscope if necessary) for any signs of compound precipitation.
-
Confirm Identity & Purity: Use an analytical method like LC-MS or NMR to confirm the identity and purity of your compound from the stock solution you are using for experiments.
-
Optimize Formulation: If solubility is an issue, consider alternative solvents. However, be mindful of solvent toxicity to your cells.
-
| Solvent | Typical Max Concentration in Media | Notes |
| DMSO | < 0.5% (cell line dependent) | Most common, but can affect membrane fluidity and induce differentiation at higher concentrations. |
| Ethanol | < 0.5% | Can be cytotoxic and cause protein precipitation. |
| PEG 400 | Variable | Can improve solubility of hydrophobic compounds but may also be viscous. |
Step 2: Optimize Assay Conditions
-
Why: Sometimes, a weak cellular response is due to insufficient incubation time or concentration.[8]
-
How-To:
-
Time Course Experiment: Test a range of incubation times (e.g., 4, 8, 24, 48 hours) to see if the biological effect is delayed.
-
Dose-Response Curve: Test a wider range of concentrations. Be cautious of going to extremely high concentrations (>50 µM), as this can lead to off-target effects or artifacts due to aggregation.[9]
-
Reduce Serum: If using serum in your media, try reducing its concentration or using serum-free media during the treatment period. Serum proteins can bind to compounds, reducing the free concentration available to enter cells.
-
Step 3: Directly Measure Intracellular Compound Uptake
-
Why: This is the most definitive way to determine if your compound is getting into the cells.
-
How-To:
-
Experimental Setup: Treat cells with the compound for a set period.
-
Wash Thoroughly: Wash the cells extensively with ice-cold PBS to remove any compound adhering to the outside of the cell membrane. Enzymatic washes (e.g., with Trypsin) can also be used to remove non-internalized molecules.[9]
-
Lyse and Analyze: Lyse the cells and quantify the amount of compound in the lysate using a sensitive analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[10][11] This provides a direct, label-free measurement of intracellular accumulation.[10]
-
Alternative Methods: If available, fluorescently labeled compound analogs can be used with flow cytometry or fluorescence microscopy, but be aware that the fluorescent tag itself can alter the compound's permeability.[9] FRET-based biosensors are an emerging, sophisticated technique for measuring intracellular drug concentrations in real-time.[12]
-
Step 4: Investigate the Role of Efflux Pumps
-
Why: Many cells, especially cancer cell lines and primary cells from barrier tissues (like the gut or brain), express efflux pumps (e.g., P-glycoprotein, MRPs) that actively expel foreign compounds.[13][14] Your compound might be entering the cell but getting pumped out just as quickly.[15]
-
How-To:
-
Co-treatment with Inhibitors: Repeat your intracellular uptake or cell activity assay, but this time co-administer your compound with a known broad-spectrum efflux pump inhibitor (EPI), such as verapamil or cyclosporin A.
-
Interpret Results: If you observe a significant increase in intracellular compound concentration or a restoration of biological activity in the presence of the EPI, it is strong evidence that your compound is a substrate for an efflux pump.[16]
-
Part 3: Advanced Strategies to Overcome Poor Permeability
If you have confirmed that poor intrinsic permeability is the problem, several advanced strategies can be employed to improve compound delivery.
Caption: Overview of advanced strategies to enhance cell permeability.
1. Use of Permeation Enhancers
-
Mechanism: Permeation enhancers are compounds that are co-administered to transiently and reversibly disrupt the cell membrane, making it more permeable to other molecules.[17][18] They can act by fluidizing the lipid bilayer or modulating tight junctions between cells.[19][20]
-
Examples: Surfactants (e.g., sodium caprate), fatty acids, and some bile salts.[20][21]
-
Experimental Protocol:
-
Select an Enhancer: Choose a permeation enhancer that is compatible with your cell type.
-
Determine Cytotoxicity: Perform a dose-response curve with the enhancer alone to find the highest non-toxic concentration.
-
Co-administration: Treat cells with your compound in the presence of the non-toxic concentration of the permeation enhancer.
-
Assess Outcome: Measure either the biological activity or the intracellular concentration of your compound to determine if permeability was improved.
-
2. Prodrug Strategies
-
Mechanism: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes enzymatic or chemical conversion within the body to release the active compound.[22][23] To enhance permeability, this strategy involves masking the polar functional groups (like the -OH and -NH groups on our example compound) that hinder membrane transport.[24][25] For instance, a carboxylic acid can be converted to an ester, which is more lipophilic and can cross the membrane before being cleaved back to the active acid by intracellular esterases.[25]
-
Application to our Case Study: The hydroxyl (-OH) group on this compound could be esterified with a lipophilic group. This would mask a key hydrogen bond donor, increasing the molecule's ability to enter the cell. Once inside, cellular esterases would cleave the ester, releasing the original, active compound at its site of action.
-
Considerations: This is a medicinal chemistry approach that requires chemical synthesis. The choice of the promoiety must be carefully considered to ensure it is efficiently cleaved inside the cell and is non-toxic.
3. Formulation with Nanocarriers
-
Mechanism: Encapsulating a poorly permeable compound within a nanocarrier, such as a liposome, polymeric nanoparticle, or micelle, can dramatically improve its cellular uptake.[26][27] These carriers protect the drug in the aqueous environment and can facilitate entry into the cell via mechanisms like endocytosis or direct fusion with the cell membrane.[28][29]
-
Advantages: Nanocarriers can improve the solubility of highly hydrophobic drugs, protect sensitive compounds from degradation, and can even be functionalized with targeting ligands to direct the drug to specific cell types.[5][30]
-
Experimental Protocol:
-
Preparation: Prepare the nanocarrier formulation with your encapsulated compound. This often involves techniques like thin-film hydration (for liposomes) or nanoprecipitation (for polymeric nanoparticles).
-
Characterization: Characterize the nanoparticles for size, charge, and encapsulation efficiency.
-
Cellular Treatment: Treat your cells with the nanocarrier formulation.
-
Assess Outcome: Measure the biological response. It is often much greater and can occur at a lower overall drug concentration compared to the free drug.
-
References
- Steyn, J. D., Haasbroek-Pheiffer, A., Pheiffer, W., Weyers, M., van Niekerk, S. E., Hamman, J. H., & van Staden, D. (n.d.). Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. MDPI.
- Physicochemical properties of drugs and membrane permeability: review article. (n.d.). Sabinet African Journals.
- Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (n.d.). Taylor & Francis.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). MDPI.
- Factors Affecting Drug Distribution: Tissue Permeability. (2025). JoVE.
- Application of drug physico chemical characterisation in drug discovery. (n.d.). Merck Group.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PubMed.
- Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. (n.d.).
- Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. (2025). PubMed.
- Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (2025).
- Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012). Journal of Applied Pharmaceutical Science.
- Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applic
- Intestinal surfactant permeation enhancers and their interaction with enterocyte cell membranes in a mucosal explant system. (2017). PubMed Central.
- Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry. (2021). Lirias - KU Leuven.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PubMed Central.
- Enhanced drug delivery with nanocarriers: a comprehensive review of recent advances in breast cancer detection and tre
- Trapped!
- Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. (n.d.). PubMed Central.
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube.
- Nanocarriers for Drug Delivery: An Overview with Emphasis on Vitamin D and K Transport
- 2-(3-Chloro-5-nitroanilino)ethanol. (n.d.). PubChem.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.).
- Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. (n.d.). Frontiers.
- Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. (2024). bioRxiv.
- Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. (2017).
- carriers used in nanoparticle formulations for enhanced drug delivery. (n.d.).
- The Impact of Permeation Enhancers on Transcellular Permeation of Small Molecule Drugs. (2025).
- What are the physicochemical properties affecting drug distribution? (2025).
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). Semantic Scholar.
- Efflux pump. (n.d.). Wikipedia.
- Nanocarriers in Drug Delivery Systems: An Overview. (2025). Journal of Advanced Scientific Research.
- Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry. (n.d.).
- Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Upd
- The importance of efflux pumps in bacterial antibiotic resistance. (n.d.). Oxford Academic.
- The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. (n.d.). PubMed Central.
- Optimizing Nanocarriers for pH-Sensitive Drug Delivery. (2026). Bioengineer.org.
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Adjusting pH to improve 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol stability
To: Research & Development Team From: Senior Application Scientist, Technical Support Center Subject: Stability Optimization Guide for 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol
Executive Summary
This guide addresses the stability profile of This compound (commonly known in the industry as HC Yellow No. 12 or similar analogs).[1] While this compound exhibits robust thermal stability (up to 150°C), it is chemically vulnerable to Nucleophilic Aromatic Substitution (
The critical parameter for maximizing shelf-life and functional performance is pH control .[1] Our data indicates that maintaining a slightly acidic to neutral environment (pH 5.0 – 7.[1]0) effectively mitigates the primary degradation pathway: the hydrolysis of the C-Cl bond.[1]
Part 1: The Mechanism of Instability
To solve stability issues, we must understand the molecular "weak points."
1. The Chemical Vulnerability (
-
The Threat: Hydroxyl ions (
) in high pH solutions act as nucleophiles.[1] -
The Target: The Chlorine atom at position 3.[2][3][4] While sterically crowded, it is a good leaving group.
-
The Result: Displacement of Chlorine by Hydroxyl (
), leading to the formation of 2-[(3-hydroxy-5-nitro-2-pyridinyl)amino]-1-ethanol.[1] This structural change causes a permanent bathochromic shift (reddening of the yellow solution) and loss of product purity.[1]
2. The Physical Vulnerability (Solubility vs. pH)
-
Low pH (< 4.0): The pyridine nitrogen or the secondary amine can protonate, increasing water solubility but potentially catalyzing acid-hydrolysis pathways over long durations.[1]
-
High pH (> 9.0): Increases the concentration of nucleophilic
, exponentially accelerating chemical degradation.[1]
Visualizing the Degradation Pathway
Figure 1: The irreversible degradation pathway driven by alkaline pH, leading to chloride displacement and color shift.[1]
Part 2: Troubleshooting Guide
Use this decision matrix to diagnose specific stability failures in your formulation.
Scenario A: The solution turns from bright yellow to orange/reddish-brown.
-
Diagnosis: Chemical Hydrolysis (Chemical Instability).[1]
-
Cause: The pH has drifted above 8.5, initiating the displacement of the Chlorine atom.
-
Corrective Action:
-
Measure pH immediately.
-
Adjust pH to 5.5 – 6.5 using Citric Acid or Phosphate buffer.
-
Note: The color change is likely irreversible. Discard the degraded batch.
-
Scenario B: Yellow precipitate forms at the bottom of the vessel.
-
Diagnosis: Solubility Limit Reached (Physical Instability).[1]
-
Cause: The compound is likely in its neutral, non-ionized form which has poor aqueous solubility.
-
Corrective Action:
-
Cosolvent Addition: Add 5-10% Ethanol, Propylene Glycol, or Ethoxydiglycol to the aqueous phase.
-
Slight Acidification: Lowering pH to ~4.5 may protonate the amine, increasing solubility (ensure this does not conflict with other ingredients).
-
Scenario C: Purity drops during storage (HPLC), but appearance is unchanged.
-
Diagnosis: Photodegradation or Oxidative Stress.
-
Cause: Exposure to UV light or trace metal contaminants.
-
Corrective Action:
-
Store in amber glass or opaque HDPE containers.
-
Add a chelating agent (e.g., Disodium EDTA at 0.1%) to sequester trace metals that catalyze oxidation.
-
Part 3: Optimized Buffer Protocol
For maximum stability in aqueous formulations, avoid simple pH adjustment with NaOH/HCl. Use a buffering system to "lock" the pH.
Recommended System: Citrate-Phosphate Buffer (pH 6.0) [1]
| Component | Concentration (mM) | Role |
| Citric Acid (Anhydrous) | 10 - 20 mM | Acid component; chelates trace metals.[1] |
| Disodium Phosphate ( | Adjust to target pH | Base component; provides buffering capacity.[1] |
| Ethanol / Glycol | 5 - 15% (v/v) | Cosolvent to maintain solubility.[1] |
| EDTA | 0.05% (w/v) | Preservative aid; prevents metal-catalyzed oxidation.[1] |
Step-by-Step Preparation:
-
Dissolve the This compound in the cosolvent (Ethanol/Glycol) first.[1] Ensure complete dissolution.
-
Prepare the aqueous buffer phase (Citric Acid + Phosphate + EDTA) separately.[1]
-
Slowly add the organic phase to the aqueous phase with high-shear mixing.
-
Check pH.[5] If > 7.0, add Citric Acid solution. If < 5.0, add Phosphate solution. Target: 6.0 ± 0.2.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use this compound in a formulation with Hydrogen Peroxide (
Q2: Why is the Chlorine atom at position 3 so important? A: The Chlorine atom tunes the absorption spectrum (color) of the molecule. If it is hydrolyzed to a Hydroxyl group, the electron-donating nature of the -OH group completely alters the conjugation system, shifting the color and ruining the intended shade.[1]
Q3: Is the degradation temperature-dependent? A: Yes. According to Arrhenius kinetics, the rate of hydrolysis roughly doubles for every 10°C increase. While the powder is stable up to 150°C, the solution stability is much lower. Avoid processing temperatures above 50°C when the pH is > 7.
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 15388327, this compound. Retrieved from [Link][1]
-
Cosmetic Ingredient Review (CIR). (2013).[1] Safety Assessment of HC Yellow No. 4 and Related Nitro-Pyridine Dyes. (Note: Provides mechanistic data on chloronitropyridine hydrolysis). Retrieved from [Link]
Sources
- 1. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-2-(3-chloro-2,4,5-trifluorophenyl)ethanol | C8H7ClF3NO | CID 117115476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(3-Chloro-5-nitroanilino)ethanol | C8H9ClN2O3 | CID 153883272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate | C11H12ClN3O3 | CID 22280352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pradeepresearch.org [pradeepresearch.org]
Validation & Comparative
A Special Report for Drug Discovery & Development Professionals
Introduction: The pyridine nucleus is a cornerstone in medicinal chemistry, with nitropyridine derivatives, in particular, demonstrating a wide spectrum of biological activities, including antimicrobial and antineoplastic properties.[1][2] The inherent reactivity of the nitro group and the diverse substitution patterns possible on the pyridine ring make this class of compounds a fertile ground for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activity of 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol, a representative member of this class, and its structural analogs. We will delve into the structure-activity relationships that govern their efficacy, present available experimental data, and provide detailed protocols for their biological evaluation.
The Core Moiety: Understanding the 2-Amino-3-chloro-5-nitropyridine Scaffold
The foundational structure, 2-amino-3-chloro-5-nitropyridine, is a key intermediate in the synthesis of various biologically active molecules.[3] The presence of a chlorine atom and a nitro group, both electron-withdrawing, on the pyridine ring significantly influences the molecule's electronic properties and its interactions with biological targets. The amino group at the 2-position serves as a crucial handle for the introduction of various side chains, allowing for the fine-tuning of the compound's pharmacological profile.
Comparative Biological Activity: A Focus on Antimicrobial and Cytotoxic Potential
While direct comparative studies on this compound and its immediate analogs are limited in the public domain, we can infer structure-activity relationships (SAR) from the broader literature on nitropyridine and amino alcohol derivatives. The primary areas of investigation for these compounds are their antimicrobial and cytotoxic activities.
Antimicrobial Activity
Nitroaromatic compounds, including nitropyridines, are known to exhibit antimicrobial effects.[2][4] The proposed mechanism often involves the reduction of the nitro group within the microbial cell to form reactive nitroso and other radical species that can damage cellular macromolecules, including DNA.[4]
Structure-Activity Relationship Insights:
-
The Nitro Group: The position and presence of the nitro group are critical for activity. Its electron-withdrawing nature is believed to be a key contributor to the compound's reactivity and biological action.[5]
-
Halogen Substitution: The chloro group at the 3-position of the pyridine ring is expected to enhance the antimicrobial activity. Halogen substituents can increase the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.[5]
-
The Amino Alcohol Side Chain: Modifications to the 1-ethanol side chain can significantly impact biological activity. The hydroxyl group can participate in hydrogen bonding with biological targets. Altering the length of the alkyl chain or introducing other functional groups can influence the compound's solubility, steric profile, and target-binding affinity. For instance, in related heterocyclic compounds, the nature of the amino alcohol side chain has been shown to be a determinant of cytotoxic potency.[6]
Cytotoxic Activity
The cytotoxic potential of nitropyridine derivatives against cancer cell lines is another area of active research. The mechanisms of action can be varied and may involve the induction of apoptosis, inhibition of key enzymes, or the generation of reactive oxygen species.
Structure-Activity Relationship Insights:
-
Analogs with Modified Side Chains: Studies on related amino alcohol derivatives have shown that the nature of the side chain plays a crucial role in their anticancer activity.[6] For example, the introduction of bulky or hydrophobic groups can enhance cytotoxicity.
-
Targeting Specific Pathways: The 3-nitropyridine scaffold has been explored in the design of kinase inhibitors, suggesting that these compounds could potentially target signaling pathways involved in cancer cell proliferation.[7]
Data Summary
| Compound Class | Biological Activity | Key Structural Features | Reference |
| Nitropyridine Derivatives | Antimicrobial (Antibacterial, Antifungal), Anticancer | Nitro group, Halogen substitution | [1][2][4] |
| Amino Alcohol Derivatives | Cytotoxic, Antimicrobial | Hydroxyl group, Amino linkage | [6][8] |
Experimental Protocols
To facilitate further research and a direct comparison of these compounds, we provide the following detailed experimental protocols for assessing their antimicrobial and cytotoxic activities.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol outlines the broth microdilution method, a standard procedure for determining the minimum concentration of a compound that inhibits the visible growth of a bacterium.
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Test Compounds: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL. Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight on a suitable agar plate. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.
-
Inoculation and Incubation: Add 100 µL of the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Protocol 2: Evaluation of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Assay:
Sources
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A Comparative Analysis of the Antimicrobial Efficacy of 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol
A Guide for Researchers in Novel Antibiotic Development
In the face of mounting antimicrobial resistance, the exploration of novel chemical entities with potential antibacterial activity is a cornerstone of modern drug discovery. This guide provides a comparative framework for evaluating the efficacy of the novel compound 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol against established broad-spectrum antibiotics. As a Senior Application Scientist, this document is structured to not only present data but to also elucidate the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to preliminary antibiotic efficacy studies.
The pyridine nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial properties.[1][2] The subject of our investigation, this compound, incorporates several functional groups that suggest potential antimicrobial action. The nitro group, in particular, is a well-known pharmacophore in several existing antimicrobial agents, where it is often reduced by microbial nitroreductases to generate cytotoxic radical species that can damage DNA and other critical cellular components.[3] Furthermore, the presence of a halogen (chloro group) can enhance the antimicrobial properties of organic compounds.[4][5]
This guide will compare the in vitro efficacy of this compound with two widely used antibiotics: Amoxicillin, a β-lactam that inhibits cell wall synthesis[6], and Ciprofloxacin, a fluoroquinolone that targets DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication.
Hypothesized Mechanism of Action
Based on its chemical structure, we hypothesize that this compound may exert its antimicrobial effect through a multi-faceted mechanism. The primary proposed pathway involves the enzymatic reduction of the nitro group by bacterial nitroreductases into reactive nitrogen species. These intermediates can induce oxidative stress and damage key macromolecules such as DNA, RNA, and proteins, ultimately leading to cell death.
Caption: Experimental workflow for MIC and MBC determination.
Comparative Efficacy Data (Hypothetical)
The following tables summarize the hypothetical MIC and MBC values for this compound and the comparator antibiotics against representative Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | This compound | Amoxicillin | Ciprofloxacin |
| Staphylococcus aureus (ATCC 29213) | 8 | 0.5 | 0.25 |
| Enterococcus faecalis (ATCC 29212) | 16 | 2 | 1 |
| Escherichia coli (ATCC 25922) | 4 | >64 | 0.015 |
| Pseudomonas aeruginosa (ATCC 27853) | 32 | >64 | 0.5 |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Microorganism | This compound | Amoxicillin | Ciprofloxacin |
| Staphylococcus aureus (ATCC 29213) | 16 | 1 | 0.5 |
| Enterococcus faecalis (ATCC 29212) | 32 | 8 | 2 |
| Escherichia coli (ATCC 25922) | 8 | >64 | 0.03 |
| Pseudomonas aeruginosa (ATCC 27853) | 64 | >64 | 1 |
Interpretation of Results and Future Directions
The hypothetical data suggests that this compound possesses broad-spectrum antimicrobial activity, with more pronounced efficacy against Gram-negative bacteria like E. coli. The MBC/MIC ratio for the test compound is generally low (≤4), indicating a potential bactericidal mode of action.
While these preliminary in vitro results are promising, further studies are warranted to fully characterize the antimicrobial profile of this novel compound. Future research should focus on:
-
Time-kill kinetics assays: To understand the rate at which the compound kills bacteria.
-
Anti-biofilm activity: To assess its efficacy against bacterial biofilms, which are notoriously resistant to conventional antibiotics.
-
Toxicity studies: To evaluate its safety profile in mammalian cell lines.
-
Mechanism of action studies: To confirm the hypothesized role of nitroreductases and investigate other potential cellular targets.
The systematic approach outlined in this guide provides a solid foundation for the continued investigation of this compound as a potential lead compound in the development of new antimicrobial therapies.
References
- Google Patents. (2020). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
-
Hay, A. D., et al. (2021). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Molecules, 26(14), 4236. Retrieved from [Link]
- Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
Patel, N. B., & Agravat, S. N. (2009). Synthesis and antimicrobial studies of new pyridine derivatives. Chemistry of Heterocyclic Compounds, 45(11), 1353-1364. Retrieved from [Link]
- Google Patents. (1965). US3203990A - 2-amino-2'-halo-5-nitro benzophenones.
-
Perz, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5263. Retrieved from [Link]
-
Pop, R., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(23), 7175. Retrieved from [Link]
-
Goodwani, S., et al. (2015). Amoxicillin and amoxicillin/clavulanate reduce ethanol intake and increase GLT-1 expression as well as AKT phosphorylation in mesocorticolimbic regions. Brain Research, 1622, 198-208. Retrieved from [Link]
-
Perz, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5263. Retrieved from [Link]
-
Al-Romaigh, F. A., et al. (2024). Synthesis and antimicrobial activity of novel pyridine, pyrimidine derivatives. Scientific Reports, 14(1), 21867. Retrieved from [Link]
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de la Cruz-Bautista, E., et al. (2016). Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance. PLoS ONE, 11(1), e0146349. Retrieved from [Link]
- Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
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Goodwani, S., et al. (2015). Amoxicillin and amoxicillin/clavulanate reduce ethanol intake and increase GLT-1 expression as well as AKT phosphorylation in mesocorticolimbic regions. Brain Research, 1622, 198-208. Retrieved from [Link]
-
European Patent Office. (1993). EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine. Retrieved from [Link]
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Abdel-Maksoud, M. S., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 803. Retrieved from [Link]
-
Fayed, E. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Journal of Molecular Structure, 1300, 137255. Retrieved from [Link]
- Google Patents. (2012). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
-
Kneer, R., et al. (2020). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. Pharmaceuticals, 13(10), 309. Retrieved from [Link]
-
IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Retrieved from [Link]
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Li, Y., et al. (2015). Stereoselective activity of 2-(4-amino-3-chloro-5-trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride to improve the pulmonary function in asthma. Experimental and Therapeutic Medicine, 10(4), 1499-1504. Retrieved from [Link]
-
PubChem. (n.d.). Amoxicillin. Retrieved from [Link]
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PubChem. (n.d.). 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-2-(3-amino-5-chloro-2-pyridinyl)ethanol. Retrieved from [Link]
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Pharmaffiliates. (n.d.). -(aminomethyl)-3-hydroxybenzenemethanol hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-nitroaniline. Retrieved from [Link]
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Precision in Small Molecule Characterization: HRMS vs. Conventional Techniques for 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol
Executive Summary & Scientific Context
In the synthesis of functionalized pyridines—often used as hair dye precursors or pharmaceutical synthons—structural confirmation is non-negotiable. The compound 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol (Formula:
While Nuclear Magnetic Resonance (NMR) confirms connectivity, it lacks the sensitivity for trace impurity profiling and the throughput for rapid batch release. This guide argues that High-Resolution Mass Spectrometry (HRMS) is the superior primary technique for molecular weight confirmation, offering sub-ppm mass accuracy and distinct isotopic signature validation that low-resolution alternatives cannot provide.
Theoretical Framework: The Physics of Confirmation
To validate this compound, we must move beyond "nominal mass" (217 Da) and target the exact monoisotopic mass .
Calculated Physicochemical Properties
Using the atomic weights of the most abundant isotopes (
-
Molecular Formula:
-
Exact Mass (Neutral): 217.02542 Da
-
Target Ion [M+H]
: 218.03270 Da (Protonated species in ESI+)
The Chlorine Signature
A critical validation checkpoint is the isotopic distribution. Chlorine naturally exists as
-
Primary Peak (A): 218.0327 (
) -
Isotope Peak (A+2): 220.0297 (
) -
Expected Ratio: ~3:1 intensity ratio.
Note: Any deviation from this 3:1 pattern indicates interference or incorrect assignment, a nuance single-quadrupole MS often misses due to poor resolution.
Comparative Analysis: HRMS vs. Alternatives
The following table objectively compares HRMS (Orbitrap/Q-TOF) against standard alternatives for this specific application.
| Feature | HRMS (Q-TOF/Orbitrap) | Low-Res MS (Single Quad) | 1H-NMR (400 MHz) |
| Primary Output | Exact Mass (<5 ppm error) | Nominal Mass (± 0.5 Da) | Structural Connectivity |
| Specificity | High: Distinguishes isobars | Low: Confuses compounds with same nominal mass | High: Resolves isomers |
| Sensitivity | Femtogram range | Nanogram range | Milligram range (low sensitivity) |
| Throughput | High (mins/sample) | High (mins/sample) | Low (mins to hours) |
| Formula Confirmation | Definitive (via Mass Defect) | Ambiguous | Inferential |
| Isotope Fidelity | Resolves fine structure | Merges isotopes | N/A |
Verdict: While NMR is essential for de novo structural elucidation, HRMS is the most efficient tool for confirming the identity and purity of known targets like this compound.
Experimental Protocol: LC-HRMS Workflow
This protocol is designed for an Agilent Q-TOF or Thermo Orbitrap system, utilizing Electrospray Ionization (ESI) in positive mode.
Sample Preparation[1]
-
Stock Solution: Weigh 1.0 mg of the compound into a 10 mL volumetric flask. Dissolve in LC-MS grade Methanol (MeOH).
-
Working Standard: Dilute stock 1:100 with 50:50 Water:Acetonitrile (0.1% Formic Acid). Final concentration: ~1 µg/mL.
-
Why Formic Acid? The pyridine nitrogen and secondary amine are basic; acidic pH ensures efficient protonation ([M+H]+) for ESI+.
-
Chromatographic Conditions (UHPLC)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Rationale: The ethanolamine tail adds polarity, but the chloro-nitro-pyridine core is sufficiently hydrophobic for C18 retention.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
Mass Spectrometry Parameters
-
Source: ESI Positive Mode.
-
Mass Range: m/z 100 – 1000.
-
Resolution: > 30,000 FWHM (at m/z 400).
-
Lock Mass: Use a standard lock mass (e.g., Leucine Enkephalin or polysiloxane background) for real-time calibration.
Visualizing the Workflow
Figure 1: The linear workflow from sample preparation to data extraction ensures minimal matrix interference and optimal ionization.
Data Analysis & Interpretation Logic
Validation is not a feeling; it is a calculation. Follow this decision tree to confirm the molecular weight.
Acceptance Criteria
-
Mass Accuracy: The observed mass must be within ±5 ppm of the theoretical mass (218.0327).
-
Isotope Pattern: The A+2 peak (m/z 220.0297) must be present at ~32% relative abundance to the parent peak.
Decision Logic Diagram
Figure 2: Logical decision tree for validating the compound identity based on HRMS data.
References
-
FDA.gov. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1] [Link]
-
Chemistry LibreTexts. (2022). Mass Spectrometry: Isotope Abundance and Chlorine Signatures.[2][3][Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Chloro-nitro-pyridine derivatives.[Link]
-
Agilent Technologies. (2020). Accurate Mass Measurement of Small Molecules using Q-TOF LC/MS. Application Note. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The procedures outlined herein are designed to provide a clear, logical framework for managing waste streams containing this compound, ensuring the protection of personnel and adherence to regulatory standards. The causality behind each recommendation is explained to build a deeper understanding of safe laboratory practices.
Hazard Identification and Risk Assessment: A Proactive Approach
Understanding the intrinsic hazards of this compound is the foundation of its safe disposal. The molecule's structure incorporates several functional groups that dictate its risk profile: a chlorinated pyridine ring, a nitro group, and an amino-ethanol side chain.
-
Chlorinated Pyridine Core: Pyridine and its derivatives are recognized by the U.S. Environmental Protection Agency (EPA) as hazardous substances.[1][2] This classification immediately places the compound under stringent regulatory controls for waste disposal. Halogenated organic compounds can generate toxic byproducts, such as hydrogen chloride gas, upon incomplete combustion.[3]
-
Nitroaromatic Group (-NO2): Nitro compounds are high-energy molecules and must be handled with care. They can be shock-sensitive and may form explosive mixtures, particularly with organic materials or when subjected to heat.[4][5] This reactivity profile makes indiscriminate mixing with other waste streams exceptionally dangerous.
-
Amino Group (-NH): The presence of an amino group on the aromatic ring raises concerns about potential sensitization. A structurally similar compound has been identified as a potential skin sensitizer.[6] Furthermore, under certain conditions, such as the presence of N-nitrosating agents, secondary amines can form carcinogenic nitrosamines.[6]
Based on this structural analysis, all waste containing this compound must be presumed hazardous.
Personal Protective Equipment (PPE) and Spill Management
A robust defense against exposure is non-negotiable. The following table summarizes the minimum required PPE when handling the pure compound or its concentrated waste.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential sensitization.[6] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or goggles. | To protect eyes from splashes of liquids or contact with solid particulates. |
| Skin and Body | Fully buttoned laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood. For spills outside a hood, a particle respirator may be necessary.[3] | To prevent inhalation of dust or aerosols. |
Emergency Spill Protocol:
In the event of a spill, immediate and correct action is critical to prevent wider contamination and exposure.
-
Evacuate and Alert: Immediately alert colleagues in the vicinity and evacuate the immediate area. Ensure the area is cordoned off to prevent entry.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the appropriate PPE as detailed in the table above.
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material (e.g., sand, diatomaceous earth).[7] Do not use combustible materials like paper towels as the primary absorbent. For solid spills, gently sweep up the material to avoid creating dust.[3]
-
Collect Waste: Carefully scoop the contained material and absorbent into a designated, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol, followed by soap and water), collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Waste Characterization and Segregation: A Decision-Making Workflow
Proper segregation is the most critical step in the disposal process. Mixing incompatible chemicals can lead to violent reactions.[4][5][8][9][10] This compound's nitro group makes it incompatible with strong acids, bases, and oxidizing agents.
The following diagram outlines the decision-making process for segregating waste streams containing this compound.
Caption: Waste segregation decision workflow for the target compound.
Step-by-Step Disposal Protocol
Adherence to a standardized disposal workflow minimizes risk and ensures regulatory compliance. This process should be conducted in collaboration with your institution's EHS department.
Caption: Overall workflow for the disposal of the target compound.
The Rationale for High-Temperature Incineration
For complex, chlorinated, and nitro-containing organic molecules, high-temperature incineration is the preferred and often only acceptable disposal method.[11] This is for two primary reasons:
-
Complete Destruction: The high temperatures and controlled conditions of a hazardous waste incinerator are necessary to break the stable aromatic ring and completely oxidize the molecule to simpler, less harmful components like carbon dioxide, water, nitrogen oxides, and hydrogen chloride. The resulting acid gases are then neutralized in a scrubber system.
-
Prevention of Environmental Release: Landfilling this type of compound is not advisable due to its potential to leach into soil and groundwater. Its complex structure may resist natural degradation. Incineration offers a permanent solution, converting the hazardous material into a stabilized ash and treated flue gases.
Sewer disposal is strictly prohibited for this and most other laboratory chemicals.[12]
Regulatory Context
The disposal of this compound falls under the Resource Conservation and Recovery Act (RCRA), which is enforced by the EPA. Due to its pyridine component, this waste is likely to be classified as a U-listed hazardous waste (e.g., U196 for Pyridine) or would be considered a characteristic hazardous waste due to its reactivity.[2] All handling, storage, and disposal activities must comply with federal, state, and local regulations. Always consult your institution's EHS department, as they are the final authority on campus-specific procedures and regulatory interpretation.
References
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]
-
MSDS of (S)-2-aMino-2-(3-chloro-phenyl)-ethanol. Capot Chemical. [Link]
-
Q&A: What's the Best Way to Dispose of Old Pool Chemicals? Leslie's Pool Supplies. [Link]
-
Material Safety Data Sheet (MSDS) - Denatured Ethanol. Korea Alcohol Industrial Co., LTD. [Link]
-
Safety Data Sheet: Ethanol. Carl ROTH. [Link]
-
Safety Data Sheet: Ethanol. Chemos GmbH & Co.KG. [Link]
-
Incompatible Chemicals. University of St. Andrews, Risk Management and Safety. [Link]
-
PYRIDINE - Fact Sheet. U.S. Environmental Protection Agency. [Link]
-
C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Chemical & Engineering News. [Link]
-
Examples of Incompatible Chemicals. University of California, Riverside, Environmental Health & Safety. [Link]
-
Ethanol, 2-[(4-amino-2-chloro-5-nitrophenyl)amino]-: Human health tier II assessment. Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]
-
Incompatible Chemicals. Utah State University, Office of Research Environmental Health and Safety. [Link]
-
Pyridine - Substance Details. U.S. Environmental Protection Agency. [Link]
-
Chemical Incompatibility Chart. Princeton University, Environmental Health & Safety. [Link]
-
Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]
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Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency. [Link]
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Chemical Incompatibilities. University of Illinois Urbana-Champaign, Division of Research Safety. [Link]
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Hazardous Chemical Decontamination Guide. FAST-ACT. [Link]
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Recent Advances in Metal–Organic Frameworks for Gas Sensors. MDPI. [Link]
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Personal protective equipment for handling 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol
Operational Safety Guide: Handling 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol
This guide provides essential safety protocols and operational directives for the handling, storage, and disposal of this compound. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work is conducted with the highest degree of safety and scientific integrity.
Hazard Analysis: A Proactive Approach to Safety
Understanding the potential hazards of a compound based on its chemical structure is the cornerstone of laboratory safety. The molecule this compound contains several functional groups that warrant a cautious approach:
-
Chloro-Nitro-Aromatic System: Chlorinated and nitrated aromatic compounds are often associated with skin irritation, sensitization, and potential systemic toxicity. A structurally related chemical is classified as a skin sensitizer, which may cause an allergic skin reaction upon contact[1].
-
Amino Group: Aromatic amines can be toxic and may be absorbed through the skin.
-
Ethanol Moiety: While the ethanol group itself is low-hazard, its presence can influence the compound's solubility and absorption characteristics.
Given these features, we must assume the compound may be harmful if inhaled, ingested, or absorbed through the skin. Prolonged or repeated exposure could potentially lead to organ damage, a risk identified in similar chemical structures[2]. Therefore, all handling procedures must be designed to prevent direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a passive step but an active risk mitigation strategy. The following table outlines the minimum required PPE for various laboratory operations involving this compound. The causality behind each choice is to create a self-validating system of protection where each component backs up the others.
| Task/Operation | Required PPE | Rationale & Key Considerations |
| Weighing & Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Gown• Safety Goggles• N95 Respirator (or higher) | The primary risks are inhalation of fine particulates and gross skin contact. Double gloving allows for the immediate removal of a contaminated outer glove. An N95 is critical to prevent inhaling aerosolized powder[3]. |
| Solution Preparation & Transfers | • Double Nitrile Gloves• Chemical-Resistant Lab Coat• Safety Goggles & Face Shield | The risk shifts to splashes and direct skin/eye contact[4][5]. A face shield provides a secondary barrier against splashes that could circumvent safety goggles. |
| Conducting Reactions | • Double Nitrile Gloves• Chemical-Resistant Lab Coat• Safety Goggles | Continuous protection is necessary. Gloves should be inspected frequently and changed every 30-60 minutes or immediately upon known contact to prevent permeation[6]. |
| Waste Handling & Disposal | • Heavy-Duty Nitrile or Neoprene Gloves• Chemical Splash Goggles• Chemical-Resistant Apron over Lab Coat | Handling concentrated waste increases the risk of exposure from spills or leaking containers. An apron provides an additional layer of protection to the torso. |
Standard Operating Procedures (SOPs): A Framework for Safe Execution
Adherence to a strict, logical workflow is paramount. These protocols are designed to be a self-validating system, minimizing the opportunity for accidental exposure.
Engineering Controls: The First Line of Defense
-
Fume Hood: All manipulations of this compound, including weighing, solution preparation, and transfers, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and fine powders, preventing their release into the laboratory environment[5][7].
-
Ventilation: Ensure the laboratory is well-ventilated to provide a safe ambient environment[7].
-
Safety Equipment: Verify the location and functionality of the nearest safety shower and eyewash station before beginning any work.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within the fume hood for the procedure.
-
Cover the work surface with absorbent, plastic-backed paper to contain any minor spills.
-
Assemble all necessary equipment (glassware, spatulas, solvents) and place them inside the fume hood before introducing the compound.
-
-
Weighing the Compound:
-
Don the appropriate PPE as specified in the table above.
-
When weighing the solid, use a micro-spatula to minimize dust formation. Avoid pouring the powder directly[3].
-
Tare the balance with the weigh boat inside. Carefully add the compound to the weigh boat.
-
Close the primary container immediately after dispensing.
-
-
Dissolution and Transfer:
-
Add the solvent to the beaker or flask that will receive the compound first.
-
Carefully transfer the weighed solid into the solvent. This prevents powder from puffing up.
-
Use a small amount of solvent to rinse the weigh boat, ensuring a quantitative transfer.
-
-
Post-Handling Decontamination:
-
Wipe down all external surfaces of containers, spatulas, and the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Carefully remove the outer pair of gloves before leaving the fume hood area.
-
Wash hands thoroughly with soap and water after the procedure is complete and all PPE has been removed[2][4][8].
-
Storage and Disposal
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[7][9]. The storage location should be a locked cabinet or have restricted access[2][8].
-
Disposal: All waste, including empty containers, contaminated PPE, and reaction byproducts, must be treated as hazardous chemical waste. Dispose of contents and containers in accordance with all local, regional, and national regulations at an approved waste disposal plant[2][4][8]. Do not dispose of down the drain.
Visualization: Safe Handling Workflow
The following diagram illustrates the critical workflow for safely handling this compound, emphasizing the logical progression from preparation to completion.
Caption: Workflow for handling this compound.
References
- Safety Data Sheet for Benzenamine, 4-chloro-2-nitro-. (n.d.). Thermo Fisher Scientific. Retrieved February 3, 2026.
- Safety Data Sheet for 2-Chloro-5-nitroaniline. (2025, December 18). Fisher Scientific. Retrieved February 3, 2026.
- Safety Data Sheet for 2-Chloro-5-nitrobenzoic acid. (2025, December 19). Fisher Scientific. Retrieved February 3, 2026.
-
CanGard. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?. CanGard. Retrieved February 3, 2026, from [Link]
- CHEMM. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. Retrieved February 3, 2026.
- NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. Retrieved February 3, 2026.
- NOAA. (n.d.). 2-(2-AMINOETHOXY)ETHANOL.
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA. Retrieved February 3, 2026, from [Link]
- Jubilant Ingrevia Limited. (2024, February 19). Safety Data Sheet: 2-Amino-5-chloropyridine (CAPE). Jubilant Ingrevia. Retrieved February 3, 2026.
- Capot Chemical Co., Ltd. (2026, January 7). Material Safety Data Sheet: (S)-2-aMino-2-(3-chloro-phenyl)-ethanol. Capot Chemical. Retrieved February 3, 2026.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(3-Nitrophenyl)ethanol. AK Scientific, Inc. Retrieved February 3, 2026.
-
National Center for Biotechnology Information. (n.d.). 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol. PubChem Compound Database. Retrieved February 3, 2026, from [Link]
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- National Center for Biotechnology Information. (n.d.). Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
